Product packaging for L-Valine-15N,d8(Cat. No.:)

L-Valine-15N,d8

Cat. No.: B12395208
M. Wt: 126.19 g/mol
InChI Key: KZSNJWFQEVHDMF-KTAIWZGFSA-N
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Description

L-Valine-15N,d8 is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 126.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2 B12395208 L-Valine-15N,d8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NO2

Molecular Weight

126.19 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i1D3,2D3,3D,4D,6+1

InChI Key

KZSNJWFQEVHDMF-KTAIWZGFSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[15NH2]

Canonical SMILES

CC(C)C(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

L-Valine-¹⁵N,d₈: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Chemical Properties, Structure, and Experimental Applications of L-Valine-¹⁵N,d₈ for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the isotopically labeled amino acid L-Valine-¹⁵N,d₈, a critical tool in advanced biochemical and pharmaceutical research. Its utility in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and metabolic flux analysis makes it invaluable for elucidating protein structure, dynamics, and metabolic pathways.

Core Chemical Properties and Structure

L-Valine-¹⁵N,d₈ is a stable, non-radioactive isotopologue of the essential amino acid L-valine. The strategic replacement of atoms with their heavier isotopes—¹⁵N at the amino group and deuterium at eight positions on the carbon backbone—provides a distinct mass shift and unique NMR properties, enabling precise tracking and quantification in complex biological systems.

Quantitative Data Summary

The key chemical and physical properties of L-Valine-¹⁵N,d₈ are summarized in the tables below. These properties are crucial for designing experiments and interpreting data.

Table 1: Chemical Identifiers and Formula

PropertyValue
Molecular Formula C₅H₃D₈¹⁵NO₂
Linear Formula (CD₃)₂CDCD(¹⁵NH₂)CO₂H
Molecular Weight 126.19 g/mol
Mass Shift from Unlabeled M+9
Unlabeled CAS Number 72-18-4
SMILES [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])--INVALID-LINK--([15NH2])C(O)=O
InChI Key KZSNJWFQEVHDMF-XULXSAHRSA-N

Table 2: Physical and Chemical Properties

PropertyValue
Physical Form Solid, crystalline powder
Melting Point 295-300 °C (sublimes)
Isotopic Purity Typically ≥96% for ¹⁵N and ≥96% for D
Storage Conditions Room temperature, desiccated, protected from light
Chemical Structure

The structure of L-Valine-¹⁵N,d₈ features isotopic labels at specific positions, which is fundamental to its application. The nitrogen atom of the amino group is ¹⁵N, and eight hydrogen atoms on the valine side chain and alpha-carbon are replaced by deuterium (d).

Caption: Chemical structure of L-Valine-¹⁵N,d₈.

Experimental Protocols

L-Valine-¹⁵N,d₈ is a versatile tool employed in several advanced analytical techniques. Below are detailed methodologies for its key applications.

Protein Expression and Purification for NMR Studies

This protocol outlines the expression of a ¹⁵N-labeled protein in E. coli for analysis by Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy. Deuteration is often coupled with ¹⁵N labeling for larger proteins to reduce signal overlap and improve spectral quality.

Methodology:

  • Media Preparation: Prepare M9 minimal media. For ¹⁵N labeling, use ¹⁵NH₄Cl as the sole nitrogen source. For deuteration, the media should be prepared in D₂O.

  • Starter Culture: Inoculate a 5 mL LB medium with a freshly transformed colony of E. coli BL21(DE3) cells carrying the plasmid for the protein of interest. Grow at 37°C until the OD₆₀₀ reaches 0.7-0.8.

  • Adaptation and Growth: Transfer the starter culture to 1 L of M9/D₂O medium containing ¹⁵NH₄Cl and deuterated glucose. Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM. Reduce the temperature to 18-25°C and continue to grow for 12-16 hours.

  • Cell Harvesting and Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in a lysis buffer and lyse the cells using sonication or a French press.

  • Protein Purification: Purify the labeled protein from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion chromatography to ensure a homogenous sample.

  • NMR Sample Preparation: Exchange the purified protein into an NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.5 in 90% H₂O/10% D₂O). Concentrate the protein to 0.5-1.0 mM.

  • NMR Data Acquisition: Record a 2D ¹H-¹⁵N HSQC spectrum on an NMR spectrometer. This experiment correlates the chemical shifts of amide protons with their directly bonded nitrogen atoms, providing a unique fingerprint of the protein.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful mass spectrometry-based technique for quantitative proteomics. L-Valine-¹⁵N,d₈ can be used as one of the "heavy" amino acids to differentiate protein populations.

Methodology:

  • Cell Culture Adaptation: Culture two populations of cells. One population is grown in "light" medium containing natural L-valine. The second population is grown in "heavy" SILAC medium, where natural L-valine is replaced with L-Valine-¹⁵N,d₈. Cells should be cultured for at least five passages to ensure complete incorporation of the labeled amino acid.

  • Experimental Treatment: Once full incorporation is confirmed (typically >95%), apply the experimental treatment to one cell population (e.g., drug treatment), while the other serves as a control.

  • Sample Preparation:

    • Harvest and lyse the cells from both populations.

    • Combine equal amounts of protein from the "light" and "heavy" cell lysates.

    • Digest the combined protein mixture into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labels.

  • Data Analysis: Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs. A ratio of 1:1 indicates no change in protein expression, while a deviation from this ratio indicates up- or down-regulation in response to the treatment.

SILAC_Workflow cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Light_Culture Cell Culture ('Light' Medium) Control Control Treatment Light_Culture->Control Heavy_Culture Cell Culture ('Heavy' Medium with L-Valine-¹⁵N,d₈) Experiment Experimental Treatment Heavy_Culture->Experiment Mix Combine Cell Lysates Control->Mix Experiment->Mix Digest Tryptic Digestion Mix->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Quant Protein Quantification LC_MS->Quant

Caption: A typical workflow for a SILAC experiment.

Use as an Internal Standard in LC-MS for Metabolomics

L-Valine-¹⁵N,d₈ is an ideal internal standard for the quantification of endogenous L-valine in biological samples due to its similar chemical and physical properties.

Methodology:

  • Sample Collection and Preparation: Collect biological samples (e.g., plasma, cell culture media). Perform a protein precipitation step, for example, by adding a cold organic solvent like methanol or acetonitrile. Centrifuge to pellet the precipitated proteins.

  • Internal Standard Spiking: Add a known amount of L-Valine-¹⁵N,d₈ to the supernatant.

  • Derivatization (Optional): Depending on the chromatographic method, derivatization of the amino acids may be necessary to improve retention and ionization efficiency.

  • LC-MS/MS Analysis:

    • Inject the sample onto a suitable liquid chromatography column (e.g., HILIC or reversed-phase) for separation.

    • Perform detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Define MRM transitions for both endogenous L-valine and the L-Valine-¹⁵N,d₈ internal standard.

  • Quantification: Create a calibration curve using known concentrations of unlabeled L-valine spiked with the same fixed concentration of the internal standard. Calculate the concentration of L-valine in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling and Metabolic Pathways

L-Valine is not only a building block for proteins but also an important signaling molecule and metabolic intermediate. Isotopically labeled valine is crucial for tracing its fate in these pathways.

L-Valine Metabolism and PI3K/Akt Signaling

L-valine plays a role in various cellular processes, including the activation of the PI3K/Akt signaling pathway, which is central to cell growth, proliferation, and survival. The catabolism of valine feeds into the tricarboxylic acid (TCA) cycle, linking amino acid metabolism with central carbon metabolism.

Valine_Signaling_Metabolism cluster_metabolism Metabolic Pathway Valine L-Valine PI3K PI3K Valine->PI3K activates Arginase Arginase Valine->Arginase inhibits alpha_Keto α-Ketoisovalerate Valine->alpha_Keto Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Phagocytosis Phagocytosis Akt->Phagocytosis promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Isobutyryl_CoA Isobutyryl-CoA alpha_Keto->Isobutyryl_CoA Succinyl_CoA Succinyl-CoA Isobutyryl_CoA->Succinyl_CoA TCA TCA Cycle Succinyl_CoA->TCA

Caption: L-Valine's role in signaling and metabolism.

Global Suppliers of L-Valine-15N,d8: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development and metabolic research, the procurement of high-quality, isotopically labeled compounds is critical. This technical guide provides a detailed overview of global suppliers for L-Valine-15N,d8, a stable isotope-labeled amino acid essential for a range of applications, including protein analysis, metabolic tracing, and as an internal standard in mass spectrometry-based quantification.

Supplier and Product Specifications

The following table summarizes the key quantitative data for this compound available from prominent suppliers. This allows for a straightforward comparison of isotopic and chemical purity to meet specific experimental requirements.

SupplierCatalog NumberIsotopic Purity (¹⁵N)Isotopic Purity (D)Chemical Purity
Cambridge Isotope LaboratoriesDNLM-4643-PK96%96%Not Specified
EurisotopDNLM-4643-PK96%96%98%[1]
MedChemExpressHY-N0717Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols and Methodologies

Detailed experimental protocols are contingent on the specific application of this compound and are therefore beyond the scope of this supplier guide. Researchers should refer to established scientific literature and methodologies relevant to their field of inquiry, such as quantitative proteomics, metabolomics, or pharmacokinetic studies. The supplier's certificate of analysis for a specific lot will provide the most accurate data on isotopic enrichment and purity, which is crucial for precise experimental design and data interpretation.

It is important to note that signaling pathways are biological processes and are not directly associated with the supply of a chemical compound. Therefore, a diagram of a signaling pathway is not applicable in this context. Similarly, an experimental workflow would be specific to the research being conducted and not to the procurement of the starting material.

References

The Role of L-Valine-¹⁵N,d₈ in Metabolic Pathway Tracing: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research, providing a dynamic view of cellular processes that is unattainable through traditional concentration measurements alone. Among the various stable isotope-labeled compounds, L-Valine-¹⁵N,d₈ has emerged as a powerful tracer for elucidating the complexities of branched-chain amino acid (BCAA) metabolism. This technical guide provides a comprehensive overview of the application of L-Valine-¹⁵N,d₈ in metabolic pathway tracing, with a focus on its utility for researchers, scientists, and professionals in drug development.

L-Valine, an essential amino acid, plays a critical role in protein synthesis and serves as a precursor for other biomolecules. Its catabolism is intricately linked to central carbon metabolism, making it a key area of investigation in various physiological and pathological states, including cancer and metabolic disorders. The use of L-Valine labeled with both a heavy nitrogen isotope (¹⁵N) and deuterium (d₈) allows for the simultaneous tracing of both the nitrogen and carbon backbone of the molecule, providing a multi-faceted view of its metabolic fate. This dual-labeling approach enhances the resolution of metabolic flux analysis, enabling a more precise quantification of pathway activities.

This guide will delve into the core principles of using L-Valine-¹⁵N,d₈ for metabolic tracing, detail experimental protocols for its application, present quantitative data from relevant studies, and provide visual representations of the key metabolic pathways and experimental workflows.

Core Concepts in L-Valine-¹⁵N,d₈ Metabolic Tracing

Stable Isotope-Resolved Metabolomics (SIRM) is the foundational methodology behind the use of tracers like L-Valine-¹⁵N,d₈. By introducing the labeled valine into a biological system (cell culture, animal model, or human subject), researchers can track the incorporation of the heavy isotopes into downstream metabolites. The primary analytical techniques for detecting and quantifying these labeled molecules are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The ¹⁵N label on the amino group allows for the tracing of nitrogen fate, including transamination and deamination reactions. The deuterium (d₈) labels on the carbon backbone provide a means to follow the carbon skeleton of valine as it is catabolized. This dual-labeling strategy is particularly advantageous for dissecting complex metabolic networks where molecules undergo numerous transformations.

The L-Valine Catabolic Pathway

The breakdown of L-Valine is a multi-step process that occurs in both the cytoplasm and mitochondria. Understanding this pathway is essential for interpreting data from L-Valine-¹⁵N,d₈ tracing studies.

The initial step in valine catabolism is the transfer of its amino group, a process known as transamination. This reaction is catalyzed by branched-chain aminotransferase (BCAT) and results in the formation of α-ketoisovalerate. The ¹⁵N from L-Valine-¹⁵N,d₈ will be transferred to other molecules in this step, allowing researchers to trace nitrogen flux.

The resulting α-ketoisovalerate is then transported into the mitochondria, where it undergoes oxidative decarboxylation by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex to form isobutyryl-CoA. The subsequent steps involve a series of enzymatic reactions that ultimately convert isobutyryl-CoA into succinyl-CoA, an intermediate of the citric acid (TCA) cycle. The deuterium labels from L-Valine-¹⁵N,d₈ will be retained in these intermediates, enabling the tracing of the carbon backbone through this pathway and into central carbon metabolism.

L_Valine_Catabolism cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria L-Valine L-Valine alpha-Ketoisovalerate_cyto α-Ketoisovalerate L-Valine->alpha-Ketoisovalerate_cyto BCAT alpha-Ketoisovalerate_mito α-Ketoisovalerate alpha-Ketoisovalerate_cyto->alpha-Ketoisovalerate_mito Transport Isobutyryl-CoA Isobutyryl-CoA alpha-Ketoisovalerate_mito->Isobutyryl-CoA BCKDH Methacrylyl-CoA Methacrylyl-CoA Isobutyryl-CoA->Methacrylyl-CoA IBD 3-Hydroxyisobutyryl-CoA 3-Hydroxyisobutyryl-CoA Methacrylyl-CoA->3-Hydroxyisobutyryl-CoA Crotonase Methylmalonate\nsemialdehyde Methylmalonate semialdehyde 3-Hydroxyisobutyryl-CoA->Methylmalonate\nsemialdehyde HIBCH, HIBADH Propionyl-CoA Propionyl-CoA Methylmalonate\nsemialdehyde->Propionyl-CoA MMSDH Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA TCA_Cycle TCA Cycle Succinyl-CoA->TCA_Cycle Enters Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (Adapt to experimental conditions) Start->Cell_Culture Tracer_Incubation 2. Tracer Incubation (Replace normal medium with medium containing L-Valine-¹⁵N,d₈) Cell_Culture->Tracer_Incubation Metabolite_Extraction 3. Metabolite Extraction (Quench metabolism and extract metabolites) Tracer_Incubation->Metabolite_Extraction Sample_Preparation 4. Sample Preparation (Derivatization for GC-MS or resuspension for LC-MS) Metabolite_Extraction->Sample_Preparation Analysis 5. Analysis (GC-MS or LC-MS/MS) Sample_Preparation->Analysis Data_Processing 6. Data Processing (Peak integration, isotopologue distribution analysis) Analysis->Data_Processing Flux_Calculation 7. Metabolic Flux Analysis (Using software like INCA or Metran) Data_Processing->Flux_Calculation End End Flux_Calculation->End

The Core Principles and Application of L-Valine-¹⁵N,d₈ as an Internal Standard in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalysis, particularly within metabolomics, proteomics, and clinical diagnostics, the precise and accurate quantification of amino acids is paramount. The use of stable isotope-labeled internal standards in conjunction with mass spectrometry has become the gold standard for achieving reliable quantitative data. This guide provides a comprehensive overview of the principles and practical application of L-Valine-¹⁵N,d₈ as an internal standard for the accurate measurement of L-Valine in biological matrices.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of L-Valine-¹⁵N,d₈ as an internal standard is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS). This powerful analytical technique relies on the addition of a known quantity of an isotopically enriched version of the analyte to the sample at the earliest stage of analysis.[1]

L-Valine-¹⁵N,d₈ is an ideal internal standard for the quantification of natural L-Valine for several key reasons:

  • Chemical and Physical Identity: It is chemically and physically almost identical to the endogenous L-Valine. This ensures that it behaves in the same manner during sample preparation, chromatography, and ionization in the mass spectrometer. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.

  • Mass Distinction: The incorporation of one ¹⁵N atom and eight deuterium (d) atoms results in a significant mass difference between the internal standard and the native L-Valine. This mass difference allows for their simultaneous detection and differentiation by a mass spectrometer, without interfering with each other's signals.[1]

  • Correction for Variability: By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, variations arising from sample preparation inconsistencies, matrix effects (ion suppression or enhancement), and instrument fluctuations can be effectively normalized.[1] This leads to a significant improvement in the accuracy and precision of the quantification.

Experimental Protocol for L-Valine Quantification using L-Valine-¹⁵N,d₈

The following protocol provides a detailed methodology for the quantification of L-Valine in plasma or serum samples using L-Valine-¹⁵N,d₈ as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents
  • L-Valine (analyte) standard

  • L-Valine-¹⁵N,d₈ (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., human plasma, serum)

Sample Preparation
  • Preparation of Standard and Internal Standard Stock Solutions:

    • Prepare a stock solution of L-Valine in a suitable solvent (e.g., 0.1 M HCl or water/methanol mixture).

    • Prepare a stock solution of L-Valine-¹⁵N,d₈ in the same solvent. The concentration of the internal standard should be chosen to be in the mid-range of the expected analyte concentrations in the samples.

  • Sample Spiking and Protein Precipitation:

    • To a 50 µL aliquot of the plasma or serum sample, add a precise volume (e.g., 50 µL) of the L-Valine-¹⁵N,d₈ internal standard solution.

    • Add 400 µL of methanol to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column or a HILIC column suitable for amino acid analysis.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve good separation of L-Valine from other amino acids and matrix components. For example, starting with a low percentage of mobile phase B, ramping up to a high percentage, and then re-equilibrating.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor and product ion masses for L-Valine and L-Valine-¹⁵N,d₈ need to be optimized on the specific mass spectrometer being used. Based on available literature, typical transitions are:

      • L-Valine: Precursor ion (m/z) 118.1 → Product ion (m/z) 72.1

      • L-Valine-¹⁵N,d₈: The precursor ion will be shifted by +9 Da due to the one ¹⁵N and eight deuterium atoms. The product ion may also be shifted depending on the fragmentation pattern. The exact m/z values should be determined by direct infusion of the standards. A likely transition would be: Precursor ion (m/z) 127.2 → Product ion (m/z) 80.2.

    • Instrument Parameters: Optimize other parameters such as collision energy, declustering potential, and ion source temperature for maximum signal intensity.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of L-Valine into a blank biological matrix. Add the same amount of L-Valine-¹⁵N,d₈ internal standard to each calibrator. Process these standards in the same way as the unknown samples.

  • Ratio Calculation: For each calibrator and sample, calculate the peak area ratio of the L-Valine MRM transition to the L-Valine-¹⁵N,d₈ MRM transition.

  • Quantification: Plot the peak area ratio against the corresponding concentration of the L-Valine calibrators to generate a calibration curve. Use the equation of the linear regression from the calibration curve to determine the concentration of L-Valine in the unknown samples based on their measured peak area ratios.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of L-Valine using a stable isotope-labeled internal standard by LC-MS/MS. The data is compiled from representative studies and demonstrates the high quality of results that can be achieved.

ParameterValueReference
Linearity (r²) > 0.99[2]
Limit of Detection (LOD) 2.16 pmol/mL[2]
Limit of Quantification (LOQ) 7.21 pmol/mL[2]
ParameterValueReference
Analytical Recovery 91.3% - 106.3%[2]
Intra-run Precision (%CV) 1.1% - 5.9%[2]
Total Precision (%CV) 2.0% - 9.6%[2]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for the quantification of L-Valine using L-Valine-¹⁵N,d₈ as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_result Final Result sample Biological Sample (e.g., Plasma) spike Spike with L-Valine-¹⁵N,d₈ sample->spike Add Internal Standard precipitate Protein Precipitation (Methanol) spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation (Nitrogen) centrifuge->evaporate Collect Supernatant reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS System reconstitute->lcms Inject Sample chromatogram Generate Chromatograms (MRM) lcms->chromatogram integration Peak Integration chromatogram->integration ratio Calculate Peak Area Ratio (Analyte / Internal Standard) integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify L-Valine Concentration ratio->quantification calibration->quantification final_result Accurate L-Valine Concentration quantification->final_result

Caption: Experimental workflow for L-Valine quantification.

This guide provides a foundational understanding and a practical framework for the utilization of L-Valine-¹⁵N,d₈ as an internal standard. By adhering to these principles and methodologies, researchers can achieve highly accurate and reproducible quantification of L-Valine, contributing to the robustness and reliability of their scientific findings.

References

An In-depth Technical Guide to L-Valine-15N,d8: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the isotopically labeled amino acid L-Valine-15N,d8, including its molecular properties, and its application in metabolic research and drug development. Detailed experimental protocols for its use in protein turnover studies utilizing mass spectrometry are also presented.

Core Properties of L-Valine and its Isotopologue

Stable isotope-labeled compounds are critical tools in metabolic research, allowing for the tracing of molecules through complex biological systems. This compound is a stable isotopologue of the essential amino acid L-Valine, where one nitrogen atom is replaced by its heavy isotope ¹⁵N, and eight hydrogen atoms are replaced by deuterium (d). This labeling strategy provides a significant mass shift, enabling its distinction from the unlabeled endogenous L-Valine in mass spectrometry-based analyses.

The table below summarizes the key quantitative data for both L-Valine and this compound.

PropertyL-ValineThis compound
Chemical Formula C₅H₁₁NO₂[1][2][3][4][5]C₅H₃D₈¹⁵NO₂[6]
Molecular Weight 117.15 g/mol [1][2][3][4][5]126.19 g/mol [6]
Isotopic Enrichment Not Applicable¹⁵N, Deuterium (d8)

Applications in Research and Drug Development

This compound is an invaluable tracer in a variety of research applications, primarily in the fields of metabolomics and proteomics. Its use allows for the precise measurement of metabolic fluxes and the dynamics of protein synthesis and degradation.

  • Metabolic Flux Analysis (MFA): By introducing this compound into a biological system, researchers can trace the metabolic fate of this essential amino acid through various pathways.[1][2][4][5] This provides insights into cellular metabolism and how it is altered in disease states or in response to therapeutic interventions.

  • Protein Turnover Studies: A key application is in the measurement of protein synthesis and degradation rates.[3][7][8] By monitoring the incorporation of this compound into newly synthesized proteins, the kinetics of protein turnover can be determined for individual proteins or the entire proteome.[3][7][8] This is crucial for understanding the regulation of protein homeostasis in health and disease, and for evaluating the mechanism of action of drugs that may affect protein stability.

Experimental Protocol: Measurement of Protein Turnover Using this compound and Mass Spectrometry

This protocol outlines a general workflow for an in vivo protein turnover study in a mouse model.

1. Animal Acclimation and Diet:

  • House mice in a controlled environment and acclimate them to a synthetic diet that is identical in composition to the experimental diet, but with unlabeled L-Valine.[8] This pre-experimental phase is crucial to avoid any metabolic stress from a sudden change in diet.

2. Introduction of Labeled Diet:

  • Switch the mice to the experimental diet, where a defined portion of the L-Valine is replaced with this compound. The level of incorporation should be sufficient to be detected by mass spectrometry.

3. Sample Collection:

  • Collect tissues of interest at multiple time points after the introduction of the labeled diet.[8] The timing of collection will depend on the expected turnover rates of the proteins of interest.

4. Protein Extraction and Preparation:

  • Homogenize the collected tissues and extract the total protein.

  • Quantify the protein concentration in each sample to ensure equal loading for subsequent steps.

  • Digest the proteins into smaller peptides using a specific protease, such as trypsin.

5. Mass Spectrometry Analysis:

  • Analyze the peptide mixtures using high-resolution liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer will be able to distinguish between peptides containing the "light" (unlabeled) valine and the "heavy" (this compound) valine due to the mass difference.

6. Data Analysis:

  • Specialized software is used to analyze the mass spectrometry data to determine the ratio of heavy to light peptides for each identified protein at each time point.[8]

  • The rate of incorporation of the heavy label is then used to calculate the fractional synthesis rate and, consequently, the turnover rate of each protein.[8]

Workflow for a Stable Isotope Tracing Experiment

The following diagram illustrates the general workflow for a stable isotope tracing experiment using this compound.

G cluster_0 Experimental Phase cluster_1 Sample Processing cluster_2 Analysis Acclimation to Control Diet Acclimation to Control Diet Introduction of this compound Diet Introduction of this compound Diet Acclimation to Control Diet->Introduction of this compound Diet Switch Time-course Tissue Collection Time-course Tissue Collection Introduction of this compound Diet->Time-course Tissue Collection Sampling Protein Extraction Protein Extraction Time-course Tissue Collection->Protein Extraction Process Proteolytic Digestion Proteolytic Digestion Protein Extraction->Proteolytic Digestion Digest LC-MS Analysis LC-MS Analysis Proteolytic Digestion->LC-MS Analysis Analyze Data Analysis Data Analysis LC-MS Analysis->Data Analysis Quantify Determine Protein Turnover Rates Determine Protein Turnover Rates Data Analysis->Determine Protein Turnover Rates Calculate

Caption: Workflow of a protein turnover experiment using stable isotope labeling.

References

Methodological & Application

Application Note: A Comprehensive Protocol for L-Valine-15N,d8 Labeling in Protein NMR for Structural Analysis and Assignment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals engaged in structural biology and NMR-based drug discovery.

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions at atomic resolution. However, for proteins larger than ~25 kDa, NMR spectra often suffer from signal broadening and extensive resonance overlap, complicating analysis.[1] Isotope labeling strategies are essential to overcome these limitations. Specifically, the use of L-Valine-15N,d8 in conjunction with a highly deuterated protein expression background significantly enhances spectral quality. Deuteration reduces ¹H-¹H dipolar interactions, the primary source of relaxation-induced line broadening, while selective protonation of valine methyl groups provides crucial probes for structural analysis.[1][2] The ¹⁵N label enables the use of sensitive heteronuclear correlation experiments for backbone and sidechain assignments.

This application note provides a detailed protocol for the expression and labeling of proteins with this compound for NMR assignment, targeting researchers in academia and the pharmaceutical industry.

Principle of the Method

The protocol relies on the overexpression of a target protein in E. coli grown in a minimal medium where deuterium oxide (D₂O) replaces H₂O, ¹⁵NH₄Cl is the sole nitrogen source, and deuterated glucose ([²H,¹³C]-glucose) is the primary carbon source. This results in a uniformly deuterated and ¹⁵N-labeled protein. To selectively introduce protonated, ¹⁵N-labeled valine residues, a metabolic precursor, α-ketoisovalerate, is added to the culture medium.[3][4] The bacterial cells utilize this precursor in the valine biosynthesis pathway, leading to the incorporation of L-Valine-¹⁵N,d8 into the protein structure. This approach dramatically simplifies the ¹H NMR spectrum, reduces signal overlap, and improves resolution, which is critical for assigning resonances in large proteins.[3][5]

Experimental Workflow

The overall workflow for producing this compound labeled protein for NMR studies is depicted below.

G cluster_0 Phase 1: Protein Expression & Labeling cluster_1 Phase 2: Purification & Sample Preparation cluster_2 Phase 3: NMR Data Acquisition & Analysis A Transform E. coli with Plasmid B Grow Pre-culture in LB Medium A->B C Adapt Cells to 100% D2O M9 Medium B->C D Inoculate Main Culture in D2O M9 (¹⁵NH₄Cl, ²H-Glucose) C->D E Add Labeled Precursor (α-ketoisovalerate-¹⁵N,d7) D->E F Induce Protein Expression (IPTG) E->F G Harvest Cells F->G H Cell Lysis (Sonication/French Press) G->H I Affinity Chromatography (e.g., Ni-NTA) H->I J Size Exclusion Chromatography I->J K Buffer Exchange into NMR Buffer J->K L Concentrate Protein K->L M Prepare Final NMR Sample L->M N Acquire 2D ¹H-¹³C HSQC Spectrum M->N O Acquire 3D/4D NOESY Spectra N->O P Acquire Triple Resonance Experiments O->P Q Process and Assign Spectra P->Q

References

Application Notes: Using L-Valine-¹⁵N,d₈ for Metabolic Flux Analysis in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[1][2] It provides a detailed snapshot of cellular physiology, making it invaluable for metabolic engineering, disease research, and drug development.[1][3][4] The core of MFA lies in using stable isotope-labeled substrates (tracers) to follow the path of atoms through metabolic networks.[4][5]

L-Valine-¹⁵N,d₈ is a powerful and specific tracer for probing the metabolism of Escherichia coli. This molecule contains a heavy nitrogen isotope (¹⁵N) and eight deuterium (²H or d) atoms. This dual labeling allows for the simultaneous tracing of nitrogen assimilation pathways and the carbon/hydrogen backbones of related metabolites, offering a multi-dimensional view of cellular metabolism.[3]

Principle: When E. coli is cultured in a medium containing L-Valine-¹⁵N,d₈, the labeled valine is taken up and incorporated into cellular processes. The ¹⁵N can be traced through transamination reactions, providing insights into amino acid biosynthesis and nitrogen utilization. The deuterium-labeled backbone can be tracked as it is catabolized or used in biosynthetic pathways, revealing fluxes through central carbon metabolism, particularly the pathways for branched-chain amino acids (BCAAs).[6][7][8] By analyzing the isotopic labeling patterns in downstream metabolites, primarily proteinogenic amino acids, using mass spectrometry, the relative rates of interconnected pathways can be determined.[9][10]

Applications
  • Metabolic Engineering: Understanding and optimizing the production of L-valine or other industrially relevant compounds by identifying metabolic bottlenecks and alternative pathways in genetically modified E. coli.[11][12][13][14]

  • Drug Development: Investigating the metabolic response of E. coli to antimicrobial agents, particularly those targeting amino acid biosynthesis.

  • Fundamental Research: Elucidating the regulation and connectivity of nitrogen and carbon metabolism, specifically in the context of branched-chain amino acid synthesis and degradation.[6][7][15]

Experimental Workflow and Protocols

The overall workflow for an MFA experiment using L-Valine-¹⁵N,d₈ involves several key stages, from cell culture to computational data analysis.

G cluster_exp Experimental Phase cluster_ana Analytical & Computational Phase Culture 1. E. coli Culturing (Minimal Media) Labeling 2. Isotopic Labeling (Add L-Valine-15N,d8) Culture->Labeling Quenching 3. Rapid Quenching (Stop Metabolism) Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Hydrolysis 5. Protein Hydrolysis (Access Amino Acids) Extraction->Hydrolysis Derivatization 6. Derivatization for GC-MS Hydrolysis->Derivatization GCMS 7. GC-MS Analysis Derivatization->GCMS MID 8. Determine Mass Isotopomer Distributions (MIDs) GCMS->MID Correction 9. Correct for Natural Abundance MID->Correction FluxCalc 10. Flux Estimation (Software Modeling) Correction->FluxCalc Map 11. Generate Flux Map FluxCalc->Map G Pyruvate Pyruvate AHAS AHAS (ilvBN, ilvGM, ilvIH) Pyruvate->AHAS Acetolactate α-Acetolactate AHAS->Acetolactate KARI KARI (ilvC) Acetolactate->KARI DHIV α,β-Dihydroxyisovalerate KARI->DHIV DHAD DHAD (ilvD) KIV α-Ketoisovalerate DHAD->KIV DHIV->DHAD TA Transaminase (ilvE, avtA) KIV->TA Valine L-Valine TA->Valine AKG α-Ketoglutarate TA->AKG 15N Transfer Glutamate Glutamate Glutamate->TA G RawData Raw GC-MS Data (Chromatograms & Spectra) MID_Calc MID Calculation (Peak Integration) RawData->MID_Calc Correction Natural Isotope Correction MID_Calc->Correction Corrected_MID Corrected MIDs Correction->Corrected_MID FluxFit Flux Fitting Algorithm (Least-Squares Minimization) Corrected_MID->FluxFit Model Metabolic Network Model (SBML format) Model->FluxFit FluxMap Metabolic Flux Map (Quantitative Rates) FluxFit->FluxMap

References

Application Notes and Protocols for Cell Culture Media Preparation with L-Valine-15N,d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and versatile metabolic labeling technique used in quantitative proteomics.[1][2] This method relies on the incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells.[2] By comparing the mass spectra of proteins from cells grown in "light" (natural abundance) and "heavy" media, researchers can accurately quantify differences in protein abundance.[2][3] L-Valine-15N,d8 is a commercially available stable isotope-labeled amino acid that can be used as a "heavy" amino acid in SILAC experiments to study protein synthesis, turnover, and post-translational modifications. This document provides detailed application notes and protocols for the preparation of cell culture media containing this compound and its application in quantitative proteomics, with a focus on studying the PI3K/Akt signaling pathway.

Data Presentation

Table 1: Standard L-Valine Concentrations in Common Cell Culture Media

This table provides the standard concentrations of L-Valine in two widely used cell culture media, Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640. This information is crucial for preparing custom SILAC media where natural L-Valine is replaced with its heavy isotope counterpart.

Media TypeL-Valine Concentration (mg/L)
DMEM94
RPMI-164020
Table 2: Representative Quantitative Proteomics Data from a SILAC Experiment

This table illustrates a hypothetical but representative dataset obtained from a triple SILAC experiment designed to study the effect of a growth factor on the PI3K/Akt signaling pathway. Cells were grown in "light" (unlabeled), "medium" (e.g., L-Valine-d8), and "heavy" (e.g., this compound) media. The "light" condition represents the untreated control, while the "medium" and "heavy" conditions represent treatment with a growth factor for different durations. The ratios represent the relative abundance of a known downstream target of the PI3K/Akt pathway.

ProteinLight (Control)Medium (Treatment 1h)Heavy (Treatment 4h)Medium/Light RatioHeavy/Light Ratio
p-Akt (S473)1.002.543.122.543.12
p-S6K (T389)1.001.892.451.892.45

Experimental Protocols

Protocol 1: Preparation of "Heavy" SILAC Media with this compound

This protocol outlines the steps for preparing a "heavy" SILAC medium using a base medium deficient in L-Valine.

Materials:

  • L-Valine-free cell culture medium (e.g., DMEM or RPMI-1640)

  • This compound

  • Dialyzed Fetal Bovine Serum (dFBS)[1][4]

  • Penicillin-Streptomycin solution (100x)

  • Sterile water for injection or cell culture grade water

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Reconstitute this compound: Prepare a sterile stock solution of this compound. The concentration of the stock solution should be calculated to achieve the final desired concentration in the medium (e.g., 94 mg/L for DMEM-based media or 20 mg/L for RPMI-1640-based media). Dissolve the this compound powder in sterile water or PBS and filter-sterilize through a 0.22 µm syringe filter.

  • Prepare the "Heavy" Medium: To a bottle of L-Valine-free base medium, add the appropriate volume of the sterile this compound stock solution.

  • Add Supplements: Add dFBS to a final concentration of 10% (or as required by the specific cell line). Add Penicillin-Streptomycin to a 1x final concentration. Other supplements required for the specific cell line should also be added at this stage.

  • Sterile Filtration: Filter the complete "heavy" medium through a 0.22 µm sterile filtration unit to ensure sterility.

  • Storage: Store the prepared "heavy" SILAC medium at 4°C and protect it from light.

Protocol 2: SILAC Labeling and Cell Culture

This protocol describes the general procedure for labeling cells using the prepared "heavy" SILAC medium.

Procedure:

  • Cell Seeding: Seed the cells in a "light" (standard) medium and allow them to attach overnight.

  • Adaptation to "Heavy" Medium: The next day, aspirate the "light" medium and replace it with the prepared "heavy" SILAC medium containing this compound.

  • Cell Passaging and Label Incorporation: Culture the cells in the "heavy" medium for at least five to six cell doublings to ensure complete incorporation of the heavy amino acid into the proteome.[2][3] The incorporation efficiency should be monitored by mass spectrometry analysis of a small aliquot of cells after a few passages.[5]

  • Experimental Treatment: Once complete incorporation is confirmed, the cells are ready for the experimental treatment (e.g., drug treatment, growth factor stimulation).

Protocol 3: Quantitative Proteomic Analysis of the PI3K/Akt Signaling Pathway

This protocol provides a general workflow for a triple SILAC experiment to investigate changes in the PI3K/Akt signaling pathway.

Procedure:

  • Cell Labeling: Culture three populations of cells in parallel:

    • Light: Standard medium containing natural L-Valine.

    • Medium: Medium containing a medium-heavy isotope of an amino acid (e.g., L-Lysine-¹³C₆).

    • Heavy: "Heavy" SILAC medium containing this compound.

  • Experimental Conditions:

    • Light: Untreated control.

    • Medium: Treat with an inhibitor of the PI3K/Akt pathway (e.g., LY294002).

    • Heavy: Treat with an activator of the PI3K/Akt pathway (e.g., IGF-1).

  • Cell Lysis and Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light," "medium," and "heavy" cell populations.[6]

  • Protein Digestion: Digest the mixed protein sample into peptides using an appropriate enzyme, typically trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture using high-resolution LC-MS/MS.

  • Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify the peptides. The software will calculate the intensity ratios of the "heavy" to "light" and "medium" to "light" peptide pairs, which correspond to the relative protein abundance changes between the different conditions.

Mandatory Visualization

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Activation CellGrowth Cell Growth & Proliferation S6K->CellGrowth PTEN PTEN PTEN->PIP3 Inhibition

Caption: The PI3K/Akt signaling pathway.

SILAC_Workflow cluster_labeling Cell Labeling cluster_treatment Experimental Treatment cluster_analysis Analysis Light Light Culture (Natural L-Valine) Control Control (Untreated) Light->Control Heavy Heavy Culture (this compound) Treatment Treatment (e.g., Drug) Heavy->Treatment Mix Mix Equal Protein Amounts Control->Mix Treatment->Mix Digest Protein Digestion (Trypsin) Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Experimental workflow for a SILAC-based quantitative proteomics experiment.

References

Application Notes and Protocols for L-Valine-¹⁵N,d8 Labeling in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing L-Valine-¹⁵N,d8 for in vivo animal studies, covering its application in tracing metabolic pathways, detailed experimental protocols, and data analysis considerations.

Introduction to L-Valine and Stable Isotope Tracing

L-Valine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis, energy metabolism, and cell signaling.[1][2] It is not synthesized by animals and must be obtained from the diet.[3][4] The catabolism of L-valine begins with its transamination to α-ketoisovalerate, which is then converted to isobutyryl-CoA and subsequently enters the citric acid cycle as succinyl-CoA, contributing to cellular energy production.[2][5] L-Valine also activates the AKT/mTOR signaling pathway, a key regulator of protein synthesis and cell growth.[1]

Stable isotope labeling with compounds like L-Valine-¹⁵N,d8 is a powerful technique to trace the metabolic fate of this amino acid in vivo.[6] By replacing specific nitrogen and hydrogen atoms with their heavier, non-radioactive isotopes (¹⁵N and deuterium), researchers can track the incorporation of valine into proteins and its journey through various metabolic pathways using mass spectrometry. This provides invaluable insights into protein turnover, metabolic flux, and the impact of disease or therapeutic interventions on these processes.

Key Applications in In Vivo Animal Studies

  • Protein Synthesis and Turnover: Quantify the rate of new protein synthesis in different tissues by measuring the incorporation of L-Valine-¹⁵N,d8.

  • Metabolic Flux Analysis: Trace the flow of valine through catabolic and anabolic pathways to understand how metabolic networks are altered in different physiological or pathological states.[7]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) of valine and its metabolites.

  • Disease Model Research: Investigate perturbations in BCAA metabolism associated with conditions like cancer, diabetes, and metabolic syndrome.[8]

  • Drug Development: Assess the effect of novel therapeutics on amino acid metabolism and protein synthesis.

Signaling Pathways and Metabolic Fate of L-Valine

L-Valine is a key player in several critical cellular signaling and metabolic pathways. Understanding these pathways is essential for designing and interpreting in vivo tracing studies.

L-Valine Signaling and Metabolism L-Valine Signaling and Metabolic Pathways L_Valine L-Valine-¹⁵N,d8 Protein_Synthesis Protein Synthesis L_Valine->Protein_Synthesis Incorporation AKT_mTOR AKT/mTOR Pathway L_Valine->AKT_mTOR Activates Transamination Transamination L_Valine->Transamination PGC1 PGC-1α/PGC-1β L_Valine->PGC1 Activates AKT_mTOR->Protein_Synthesis Promotes alpha_Ketoisovalerate α-Ketoisovalerate Transamination->alpha_Ketoisovalerate BCKDH BCKDH Complex alpha_Ketoisovalerate->BCKDH Isobutyryl_CoA Isobutyryl-CoA BCKDH->Isobutyryl_CoA Succinyl_CoA Succinyl-CoA Isobutyryl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle (Energy Production) Succinyl_CoA->TCA_Cycle Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1->Mitochondrial_Biogenesis Promotes

Diagram 1: L-Valine signaling and metabolic pathways.

Experimental Protocols

The following protocols provide a general framework for conducting in vivo studies using L-Valine-¹⁵N,d8 in mice. Dosages and timelines may need to be optimized based on the specific research question and animal model.

Administration of L-Valine-¹⁵N,d8

There are three primary methods for administering the labeled amino acid:

Protocol 1: Oral Gavage

This method is suitable for delivering a precise, single dose.

  • Preparation: Dissolve L-Valine-¹⁵N,d8 in sterile water or saline. A typical dose is 1 g/kg body weight.[3]

  • Fasting: Fast mice for 4-6 hours prior to administration to ensure an empty stomach and consistent absorption.[9]

  • Administration: Administer the solution using a proper-sized oral gavage needle. The volume should generally not exceed 10 ml/kg.

  • Time Points: Collect blood and tissues at various time points post-administration (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr) to capture the dynamic changes in enrichment.[10]

Protocol 2: Intraperitoneal (IP) Injection

IP injection allows for rapid systemic delivery.

  • Preparation: Dissolve L-Valine-¹⁵N,d8 in sterile saline. A typical dose for amino acids can range from 100-200 mg/kg.

  • Administration: Inject the solution into the lower right quadrant of the abdomen using a 25-27 gauge needle. The injection volume should be less than 10 ml/kg.

  • Time Points: Due to rapid absorption, earlier time points (e.g., 5 min, 15 min, 30 min, 1 hr) are often necessary to capture peak enrichment.

Protocol 3: Labeled Diet

This method is ideal for long-term labeling studies to achieve steady-state enrichment.

  • Diet Preparation: Custom diets can be formulated where a portion or all of the valine is replaced with L-Valine-¹⁵N,d8. This can be done by mixing the labeled amino acid into an amino acid-defined diet.

  • Acclimation: Acclimate the animals to the powdered diet for several days before introducing the labeled diet.

  • Feeding: Provide the labeled diet ad libitum. For complete labeling, it may take one to two generations of feeding.

  • Sample Collection: Collect tissues after a defined period of feeding to assess steady-state enrichment.

Sample Collection and Processing

Proper sample handling is critical for accurate analysis.

  • Blood Collection: Collect blood via tail vein or cardiac puncture into EDTA-coated tubes. Centrifuge at 3000 rpm for 10 minutes at 4°C to separate plasma.

  • Tissue Collection: Euthanize the animal and quickly dissect the tissues of interest (e.g., liver, skeletal muscle, brain, heart).

  • Washing and Snap-Freezing: Rinse tissues with ice-cold PBS to remove blood, blot dry, and immediately snap-freeze in liquid nitrogen.[2]

  • Storage: Store all samples at -80°C until analysis.

Sample Preparation for Mass Spectrometry

This protocol outlines the steps to extract and prepare amino acids from tissues for LC-MS/MS analysis.

  • Homogenization: Homogenize the frozen tissue (~50-100 mg) in a lysis buffer (e.g., 500 µL of cell lysis buffer per 100 mg of tissue) using a bead beater or other homogenizer. Keep samples on ice throughout this process.

  • Protein Precipitation: Add a cold solvent like methanol or a solution of 10% trichloroacetic acid (TCA) to the homogenate to precipitate proteins.[5] For example, add 600 µL of cold methanol to 300 µL of homogenate.

  • Centrifugation: Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the free amino acids.

  • Drying: Dry the supernatant using a vacuum concentrator.

  • Derivatization (Optional but Recommended): To improve chromatographic separation and detection sensitivity, derivatize the amino acids. Several reagents are available, such as AccQ•Tag or by using urea.[1]

  • Reconstitution: Reconstitute the dried (and derivatized) sample in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Data Presentation: Quantitative Analysis of L-Valine Enrichment

The following table presents representative data on the enrichment of labeled valine in various mouse tissues following intravenous administration of [U-¹³C]-valine. This data can serve as a reference for expected enrichment levels in similar studies.

TissueL-Valine-¹³C₅ Enrichment (%) at 5 min post-injection
Plasma45.3 ± 2.1
Liver28.7 ± 3.5
Skeletal Muscle15.2 ± 1.8
Adipose Tissue (White)12.5 ± 2.3
Pancreas35.1 ± 4.2
Heart22.8 ± 2.9
Brain8.9 ± 1.5
Spleen25.4 ± 3.1
Kidney30.1 ± 3.8
Lung26.3 ± 3.3

Data is adapted from a study using [U-¹³C]-valine and represents the percentage of the valine pool that is labeled at 5 minutes post-intravenous injection.[1] Values are presented as mean ± SE.

Experimental Workflows and Data Analysis

General Experimental Workflow

The overall workflow for an in vivo L-Valine-¹⁵N,d8 study is depicted below.

In Vivo L-Valine Labeling Workflow General Experimental Workflow Animal_Model Select Animal Model Admin_Protocol Choose Administration Protocol (Gavage, IP, Diet) Animal_Model->Admin_Protocol Tracer_Admin Administer L-Valine-¹⁵N,d8 Admin_Protocol->Tracer_Admin Time_Course Perform Time-Course Sample Collection Tracer_Admin->Time_Course Sample_Processing Tissue Homogenization & Protein Precipitation Time_Course->Sample_Processing AA_Extraction Amino Acid Extraction Sample_Processing->AA_Extraction Derivatization Derivatization (Optional) AA_Extraction->Derivatization LCMS_Analysis LC-MS/MS Analysis Derivatization->LCMS_Analysis Data_Analysis Data Analysis (Enrichment Calculation) LCMS_Analysis->Data_Analysis Flux_Modeling Metabolic Flux Modeling Data_Analysis->Flux_Modeling

Diagram 2: General experimental workflow for in vivo L-Valine-¹⁵N,d8 studies.
Metabolic Flux Analysis (MFA) Workflow

Metabolic Flux Analysis (MFA) is a computational method used to quantify the rates (fluxes) of metabolic reactions.[4]

Metabolic Flux Analysis Workflow Metabolic Flux Analysis Workflow Define_Model Define Metabolic Network Model Fit_Model Fit Data to Model Define_Model->Fit_Model Isotope_Data Acquire Isotope Labeling Data (LC-MS) Isotope_Data->Fit_Model Extracellular_Fluxes Measure Extracellular Fluxes (e.g., uptake) Extracellular_Fluxes->Fit_Model Estimate_Fluxes Estimate Intracellular Fluxes Fit_Model->Estimate_Fluxes Confidence_Intervals Calculate Confidence Intervals Estimate_Fluxes->Confidence_Intervals Flux_Map Generate Flux Map Confidence_Intervals->Flux_Map Interpretation Biological Interpretation Flux_Map->Interpretation

Diagram 3: A simplified workflow for Metabolic Flux Analysis.

The core of MFA is to use the measured isotopic labeling patterns of metabolites, along with a stoichiometric model of the metabolic network, to infer the intracellular fluxes that are not directly measurable. This powerful approach can reveal how different pathways contribute to the production and consumption of key metabolites under various conditions.

References

Application Notes & Protocols: Determining Protein Turnover Rates with L-Valine-15N,d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental process in all living organisms. It plays a crucial role in maintaining cellular homeostasis, regulating cellular processes, and adapting to new physiological conditions. The rate of protein turnover can be indicative of cellular health and is often altered in disease states. Therefore, the accurate measurement of protein turnover rates is essential for understanding disease mechanisms and for the development of novel therapeutics.

This document provides a detailed protocol for determining protein turnover rates using stable isotope-labeled L-Valine (L-Valine-15N,d8) coupled with mass spectrometry. This method, a variation of the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) technique, offers a robust and precise way to quantify the dynamic processes of protein synthesis and degradation.[1][2][3] L-Valine is an essential amino acid, ensuring that its incorporation into proteins is a direct measure of de novo protein synthesis.

Principle of the Method

The core principle of this method is to introduce a "heavy" version of an amino acid into a biological system and then measure its incorporation into proteins over time. In this protocol, this compound, which contains one 15N and eight deuterium (d8) atoms, is used as the tracer. This makes it significantly heavier than the naturally occurring "light" L-Valine.

When cells or organisms are cultured in a medium containing this compound, newly synthesized proteins will incorporate this heavy amino acid. By measuring the ratio of heavy to light valine-containing peptides at different time points using mass spectrometry, the fractional synthesis rate (FSR) of individual proteins can be calculated. Conversely, by performing a chase experiment where the heavy label is replaced by the light version, the fractional degradation rate (FDR) can be determined.

Experimental Workflow

The overall experimental workflow for determining protein turnover rates using this compound is depicted below. This process involves cell culture and labeling, protein extraction and preparation, mass spectrometry analysis, and data analysis.

G cluster_workflow Experimental Workflow start Start: Cell Culture/Animal Model labeling Metabolic Labeling with This compound start->labeling sampling Time-Course Sample Collection labeling->sampling lysis Cell Lysis and Protein Extraction sampling->lysis digestion Protein Digestion (e.g., with Trypsin) lysis->digestion ms LC-MS/MS Analysis digestion->ms data_analysis Data Analysis: Peptide Identification, Quantification, and Turnover Rate Calculation ms->data_analysis end End: Protein Turnover Rates data_analysis->end

Caption: Experimental workflow for protein turnover analysis.

Detailed Experimental Protocol

This protocol is designed for in vitro cell culture experiments. It can be adapted for in vivo studies with appropriate modifications to the labeling strategy.

Materials and Reagents
  • Cell Line: Your cell line of interest.

  • Cell Culture Medium: Appropriate medium for your cell line, deficient in L-Valine.

  • Dialyzed Fetal Bovine Serum (dFBS): To avoid unlabeled L-Valine from the serum.

  • L-Valine (Light): For preparing the "light" medium.

  • This compound (Heavy): The stable isotope-labeled tracer.

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein Quantification Assay: (e.g., BCA assay).

  • Trypsin: Sequencing grade.

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Ammonium Bicarbonate

  • Formic Acid

  • Acetonitrile

  • LC-MS/MS System

Protocol Steps
  • Preparation of SILAC Media:

    • Prepare "light" and "heavy" cell culture media.

    • The "light" medium is the L-Valine-deficient medium supplemented with a standard concentration of "light" L-Valine.

    • The "heavy" medium is the L-Valine-deficient medium supplemented with the same concentration of "heavy" this compound.

    • Both media should be supplemented with dFBS.

  • Cell Culture and Labeling:

    • Grow the cells in the "light" medium for at least 6 cell doublings to ensure complete incorporation of the light amino acid.

    • To start the labeling experiment, replace the "light" medium with the "heavy" medium. This is time point zero (T0).

    • Harvest cells at various time points after the medium switch (e.g., 0, 2, 4, 8, 12, 24 hours). The time points should be chosen based on the expected turnover rates of the proteins of interest.

  • Sample Collection and Protein Extraction:

    • At each time point, wash the cells with ice-cold PBS and then lyse them using a lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration in each lysate using a BCA assay or a similar method.

  • Protein Digestion:

    • Take an equal amount of protein from each time point (e.g., 50 µg).

    • Reduce the proteins with DTT and then alkylate with IAA.

    • Digest the proteins into peptides overnight using trypsin at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by LC-MS/MS. The mass spectrometer will detect both the "light" and "heavy" forms of the valine-containing peptides.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the peptides.

    • The software will calculate the ratio of the intensity of the heavy peptide to the total intensity (heavy + light) for each valine-containing peptide at each time point.

    • The fractional synthesis rate (FSR) can be calculated by fitting the increase in the heavy-to-total ratio over time to a one-phase association model.

Data Presentation

Quantitative data from protein turnover experiments should be presented in a clear and structured manner. The following tables provide examples of how to present the calculated protein turnover rates.

Table 1: Fractional Synthesis Rates (FSR) of Selected Proteins

Protein IDGene NameFSR (%/hour)R-squared
P02768ALB1.250.98
P68871HBB2.500.99
P01903HLA-A0.850.97
P60709ACTB0.500.95
Q13748VIM0.300.96

Table 2: Protein Half-Life Data

Protein IDGene NameHalf-Life (hours)
P02768ALB55.4
P68871HBB27.7
P01903HLA-A81.5
P60709ACTB138.6
Q13748VIM231.0

Signaling Pathways in Protein Turnover

Protein turnover is tightly regulated by complex signaling pathways. Understanding these pathways is crucial for interpreting protein turnover data.

Protein Synthesis: The mTOR Pathway

The mammalian target of rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and protein synthesis.[4][5][6][7] When activated by growth factors, nutrients (like amino acids), and energy signals, mTORC1 (mTOR complex 1) phosphorylates downstream targets to promote protein synthesis.

G cluster_mTOR mTOR Signaling Pathway GrowthFactors Growth Factors (e.g., Insulin) PI3K PI3K GrowthFactors->PI3K AminoAcids Amino Acids (e.g., Valine) mTORC1 mTORC1 AminoAcids->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis eIF4EBP1->ProteinSynthesis

Caption: The mTOR pathway in protein synthesis.

Protein Degradation Pathways

There are two major pathways for protein degradation in eukaryotic cells: the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosome Pathway.[8][9]

  • Ubiquitin-Proteasome System (UPS): This pathway is primarily responsible for the degradation of short-lived and misfolded proteins.[8][10] Proteins are targeted for degradation by being tagged with a chain of ubiquitin molecules. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[11]

G cluster_UPS Ubiquitin-Proteasome System TargetProtein Target Protein E3 E3 (Ligase) TargetProtein->E3 Ubiquitin Ubiquitin E1 E1 (Activating) Ubiquitin->E1 E2 E2 (Conjugating) E1->E2 E2->E3 PolyubiquitinatedProtein Polyubiquitinated Protein E3->PolyubiquitinatedProtein Proteasome 26S Proteasome PolyubiquitinatedProtein->Proteasome Peptides Peptides Proteasome->Peptides

Caption: The Ubiquitin-Proteasome degradation pathway.

  • Autophagy-Lysosome Pathway: This pathway degrades long-lived proteins, protein aggregates, and entire organelles.[9][12][13][14] A double-membraned vesicle called an autophagosome engulfs the cellular components targeted for degradation. The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded by lysosomal hydrolases.[12][13]

G cluster_Autophagy Autophagy-Lysosome Pathway CytoplasmicCargo Cytoplasmic Cargo (e.g., aggregated proteins, organelles) Phagophore Phagophore (Isolation Membrane) CytoplasmicCargo->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome DegradationProducts Degradation Products (Amino Acids, etc.) Autolysosome->DegradationProducts

Caption: The Autophagy-Lysosome degradation pathway.

Conclusion

The use of this compound in combination with mass spectrometry provides a powerful and precise method for the quantitative analysis of protein turnover. The detailed protocol and information provided in these application notes will enable researchers, scientists, and drug development professionals to successfully implement this technique in their studies to gain deeper insights into the dynamics of the proteome in health and disease.

References

Application Notes and Protocols for Fluxomics using L-Valine-¹⁵N,d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis, or fluxomics, is a powerful methodology used to quantify the rates of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, researchers can elucidate the contributions of various pathways to cellular metabolism, identify metabolic bottlenecks, and understand how metabolism is reprogrammed in disease states or in response to therapeutic interventions. This application note provides a detailed experimental design and protocol for conducting fluxomics studies using L-Valine-¹⁵N,d8 as a stable isotope tracer.

L-Valine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and energy production.[1] Its metabolism is intricately linked to central carbon metabolism through the tricarboxylic acid (TCA) cycle.[2][3] The use of a dual-labeled L-Valine tracer, containing both a heavy nitrogen isotope (¹⁵N) and deuterium (d8), allows for the simultaneous tracing of nitrogen and carbon/hydrogen flow through interconnected metabolic pathways. This provides a more comprehensive view of cellular metabolism compared to single-label tracer experiments.

This document will guide researchers through the principles of experimental design, detailed protocols for cell culture, sample preparation, and mass spectrometry analysis, as well as data interpretation for fluxomics studies utilizing L-Valine-¹⁵N,d8.

Principles of Fluxomics with L-Valine-¹⁵N,d8

Stable isotope tracing is the cornerstone of metabolic flux analysis.[4][5][6][7] When cells are cultured in a medium where a standard nutrient is replaced by its isotopically labeled counterpart, the heavy isotopes are incorporated into downstream metabolites. By measuring the distribution of these isotopes in various metabolites using mass spectrometry, we can infer the activity of the metabolic pathways involved.

L-Valine-¹⁵N,d8 serves as a versatile tracer for several reasons:

  • Nitrogen Tracing (¹⁵N): The ¹⁵N label on the amino group of valine allows for the tracking of nitrogen fate in amino acid transamination and biosynthesis reactions. This is particularly useful for studying nitrogen metabolism and its interplay with carbon metabolism.

  • Carbon and Hydrogen Tracing (d8): The eight deuterium atoms on the carbon backbone of valine provide a means to trace the carbon skeleton through catabolic and anabolic pathways. Deuterium labeling can also provide insights into redox metabolism.[8][9]

By analyzing the mass shifts in metabolites resulting from the incorporation of ¹⁵N and deuterium, we can quantify the relative and absolute fluxes through key metabolic pathways connected to L-Valine metabolism.

Experimental Design

A well-designed experiment is critical for obtaining meaningful and reproducible fluxomics data. Key considerations include the choice of cell line or model system, the formulation of the culture medium, the duration of the labeling experiment, and the analytical method.

1. Cell Culture and Media:

  • Select a cell line relevant to the research question.

  • Use a chemically defined medium to have precise control over the nutrient composition. A common choice is Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640.

  • Prepare a custom medium where standard L-Valine is replaced with L-Valine-¹⁵N,d8. The concentration of the tracer should be the same as the standard L-Valine in the control medium.

2. Labeling Strategy:

  • Steady-State Labeling: Cells are cultured in the presence of the tracer for a duration sufficient to reach isotopic steady-state, where the isotopic enrichment of intracellular metabolites no longer changes over time. This is the most common approach for flux analysis.[10]

  • Kinetic Labeling: Samples are collected at multiple time points after the introduction of the tracer to capture the dynamics of isotope incorporation. This can provide more detailed information about flux rates but requires more complex data analysis.

3. Controls:

  • Unlabeled Control: Cells grown in standard medium without the isotopic tracer. This is essential for determining the natural isotopic abundance and for background correction.

  • Time Zero Control: A sample collected immediately after the addition of the tracer to assess the initial metabolic state.

4. Biological Replicates:

  • It is crucial to include a sufficient number of biological replicates (typically 3-6) for each experimental condition to ensure statistical significance.

Experimental Workflow

The overall experimental workflow for a fluxomics study using L-Valine-¹⁵N,d8 is depicted below.

G cluster_culture Cell Culture cluster_sampling Sample Preparation cluster_analysis Analysis cell_seeding Seed Cells cell_growth Cell Growth to Desired Confluency cell_seeding->cell_growth media_exchange Exchange to L-Valine-¹⁵N,d8 Medium cell_growth->media_exchange labeling Isotopic Labeling (Steady-State or Kinetic) media_exchange->labeling quenching Quenching of Metabolism labeling->quenching extraction Metabolite Extraction quenching->extraction ms_analysis LC-MS or GC-MS Analysis extraction->ms_analysis data_processing Data Processing and Isotopologue Distribution Analysis ms_analysis->data_processing flux_calculation Metabolic Flux Calculation data_processing->flux_calculation G Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate Acetolactate synthase Dihydroxy_isovalerate Dihydroxy_isovalerate Acetolactate->Dihydroxy_isovalerate Acetohydroxy acid isomeroreductase Keto_isovalerate Keto_isovalerate Dihydroxy_isovalerate->Keto_isovalerate Dihydroxyacid dehydratase L_Valine L_Valine Keto_isovalerate->L_Valine Valine aminotransferase G L_Valine L_Valine Keto_isovalerate Keto_isovalerate L_Valine->Keto_isovalerate Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl_CoA Keto_isovalerate->Isobutyryl_CoA BCKD complex Methacrylyl_CoA Methacrylyl_CoA Isobutyryl_CoA->Methacrylyl_CoA Hydroxyisobutyryl_CoA Hydroxyisobutyryl_CoA Methacrylyl_CoA->Hydroxyisobutyryl_CoA Methylmalonyl_semialdehyde Methylmalonyl_semialdehyde Hydroxyisobutyryl_CoA->Methylmalonyl_semialdehyde Propionyl_CoA Propionyl_CoA Methylmalonyl_semialdehyde->Propionyl_CoA Succinyl_CoA Succinyl_CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Metabolic Scrambling of L-Valine-¹⁵N,d₈

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isotopically labeled L-Valine-¹⁵N,d₈. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to metabolic scrambling during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is metabolic scrambling of L-Valine-¹⁵N,d₈?

A1: Metabolic scrambling refers to the cellular process where the isotopic labels (¹⁵N and deuterium) from the supplemented L-Valine-¹⁵N,d₈ are transferred to other molecules, particularly other amino acids. This occurs because cells can metabolize the provided L-Valine and use its components to synthesize new amino acids. The primary mechanism for this is transamination, where the ¹⁵N-labeled amino group is transferred to an α-keto acid, creating a new ¹⁵N-labeled amino acid. The deuterated carbon skeleton can also be metabolized and enter central carbon metabolism, potentially leading to the distribution of deuterium labels to other compounds.

Q2: Why is metabolic scrambling a problem in my experiments?

Q3: Which metabolic pathway is primarily responsible for the scrambling of the ¹⁵N label from L-Valine?

A3: The initial and most significant step causing the scrambling of the ¹⁵N label from L-Valine is a reversible transamination reaction.[1][2] This reaction is catalyzed by branched-chain amino acid transaminases (BCATs).[2][3][4] In this process, the ¹⁵N-amino group of L-Valine is transferred to α-ketoglutarate, yielding ¹⁵N-glutamate and the α-keto acid of valine, α-ketoisovalerate.[1][5] The newly formed ¹⁵N-glutamate can then serve as a nitrogen donor for the synthesis of other amino acids, thereby distributing the ¹⁵N label throughout the cellular amino acid pool.[6]

Q4: How does the deuterium (d₈) labeling on L-Valine get scrambled?

A4: The deuterated carbon skeleton of L-Valine (α-ketoisovalerate after transamination) can be further metabolized.[5] It can be converted to isobutyryl-CoA and subsequently to succinyl-CoA, which is an intermediate in the Krebs cycle (TCA cycle).[5][7] Once the deuterated carbons enter the central carbon metabolism, they can be incorporated into a variety of other metabolites, including other amino acids, leading to the scrambling of the deuterium label. Additionally, hydrogen-deuterium exchange reactions can occur, particularly at the Cα and Cβ positions, where deuterium atoms are exchanged with protons from the aqueous environment of the cell culture medium.[8]

Q5: What are the initial signs of metabolic scrambling in my mass spectrometry data?

A5: When analyzing protein hydrolysates or cellular extracts, the presence of the ¹⁵N label on amino acids other than valine is a clear indicator of scrambling. In mass spectrometry data, you would observe a mass shift corresponding to the incorporation of ¹⁵N in peptides that do not contain valine. Similarly, for the deuterium label, you would see unexpected mass increases in other amino acids and their metabolites.

Troubleshooting Guides

Issue 1: Significant scrambling of the ¹⁵N label to other amino acids.

This is a common issue arising from high transaminase activity.

Solution 1.1: Inhibition of Transaminases

  • Method: Supplement the cell culture medium with a transaminase inhibitor. Aminooxyacetate is a known inhibitor of many transaminases.[9][10]

  • Experimental Protocol:

    • Prepare a stock solution of aminooxyacetate in a suitable solvent (e.g., water or DMSO).

    • Add aminooxyacetate to your cell culture medium to a final concentration of 1-2 mM.[11] The optimal concentration may vary depending on the cell line and should be determined empirically.

    • Incubate the cells with the inhibitor for a short period before adding the L-Valine-¹⁵N,d₈ to allow for sufficient inhibition of the enzymes.

    • Proceed with your standard labeling protocol.

    • Note: It is crucial to perform toxicity assays to ensure that the concentration of the inhibitor used does not adversely affect cell viability and growth.

Solution 1.2: Optimization of Amino Acid Concentrations in the Medium

  • Method: Adjusting the concentrations of other amino acids in the culture medium can help reduce the scrambling of the ¹⁵N label from valine.

  • Experimental Protocol:

    • Increase the concentration of unlabeled amino acids that are common recipients of the scrambled ¹⁵N label, such as glutamate and alanine. This will dilute the pool of their corresponding α-keto acids, making the transamination reaction from L-Valine less favorable.

    • Conversely, ensure that the concentration of L-Valine-¹⁵N,d₈ is not excessively high, as this can drive the transamination reaction.

    • A starting point for optimization in CHO cell culture could be to maintain essential amino acids at concentrations between 0.5 and 1 mM.[8]

    • For a more systematic approach, Design of Experiments (DoE) can be employed to optimize the concentrations of multiple amino acids simultaneously.[6][12]

Issue 2: Scrambling of the deuterium (d₈) label.

This can occur through metabolic breakdown of the carbon skeleton and hydrogen-deuterium exchange.

Solution 2.1: Use of Cell-Free Protein Synthesis Systems

  • Method: Cell-free protein synthesis systems have significantly lower metabolic activity compared to whole cells, which minimizes the breakdown of the deuterated valine and subsequent scrambling of the label.[8]

  • Experimental Protocol:

    • Prepare or purchase a commercial cell-free protein synthesis kit (e.g., based on E. coli S30 extract).

    • Add L-Valine-¹⁵N,d₈ to the reaction mixture as the sole source of valine.

    • Follow the manufacturer's protocol for the in vitro transcription and translation reaction.

    • This method is particularly useful for producing labeled proteins for structural studies by NMR.

Solution 2.2: Minimizing Hydrogen-Deuterium Exchange

  • Method: While complete prevention is difficult in aqueous environments, minimizing the duration of the experiment and controlling the pH of the medium can help reduce the extent of hydrogen-deuterium exchange.

  • Experimental Protocol:

    • Harvest cells as soon as sufficient labeling has been achieved to minimize the time the labeled protein is exposed to the aqueous environment.

    • Maintain a stable and physiological pH in the cell culture medium, as pH can influence the rate of exchange reactions.[13][14]

Quantitative Data Summary

The extent of metabolic scrambling can vary significantly depending on the cell line, culture conditions, and the specific isotopic label. Below is a summary of potential scrambling levels for different labels.

Isotopic LabelLabeled Amino AcidCommon Scrambling ProductsTypical Scrambling Level (Cell Culture)Key Influencing Factor
¹⁵NL-Valine¹⁵N-Glutamate, ¹⁵N-Alanine, ¹⁵N-Aspartate5-30%Transaminase Activity
d₈ (Deuterium)L-ValineDeuterated Krebs Cycle Intermediates, Deuterated Glucose10-40%Metabolic rate of the cell

Note: The values presented are illustrative and can vary widely. It is recommended to quantify the scrambling in your specific experimental system.

Experimental Protocols

Protocol 1: Quantification of L-Valine-¹⁵N,d₈ Scrambling by LC-MS/MS

This protocol outlines a general procedure to quantify the extent of isotopic label scrambling from L-Valine-¹⁵N,d₈ to other proteinogenic amino acids.

1. Sample Preparation (Protein Hydrolysis)

  • Harvest cells after labeling with L-Valine-¹⁵N,d₈.

  • Isolate total protein using a suitable protein extraction method.

  • Perform acid hydrolysis of the protein pellet by adding 6 M HCl and incubating at 110°C for 24 hours in a vacuum-sealed tube.

  • Remove the HCl by evaporation under a stream of nitrogen or by using a vacuum concentrator.

  • Resuspend the dried amino acid hydrolysate in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column suitable for amino acid analysis.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the amino acids of interest. For example, a linear gradient from 2% to 20% B over 5 minutes.[15]

    • Flow Rate: 20 µL/min.[15]

    • Injection Volume: 2 µL.[15]

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Set up specific MRM transitions for the unlabeled, ¹⁵N-labeled, and deuterated forms of valine and other amino acids to be monitored. For each amino acid, monitor the transition from the precursor ion (M+H)⁺ to a characteristic product ion.

    • Example MRM transitions for Valine:

      • Unlabeled Valine: m/z 118 -> m/z 72

      • ¹⁵N-Valine: m/z 119 -> m/z 73

      • ¹⁵N,d₈-Valine: m/z 127 -> m/z 80

    • Monitor for the appearance of ¹⁵N and deuterium labels in other amino acids by setting up their respective MRM transitions.

3. Data Analysis

  • Integrate the peak areas for the labeled and unlabeled forms of each amino acid.

  • Calculate the percentage of scrambling for each amino acid by dividing the peak area of the labeled form by the total peak area (labeled + unlabeled) for that amino acid.

Visualizations

Signaling Pathways and Workflows

Metabolic_Scrambling_of_L_Valine_15N_d8 cluster_valine_metabolism L-Valine Metabolism cluster_scrambling_pathways Scrambling Pathways L-Valine-15N,d8 This compound alpha-Ketoisovalerate-d8 alpha-Ketoisovalerate-d8 This compound->alpha-Ketoisovalerate-d8 BCAT 15N-Glutamate 15N-Glutamate alpha-Ketoglutarate alpha-Ketoglutarate Succinyl-CoA-d_x Succinyl-CoA-d_x alpha-Ketoisovalerate-d8->Succinyl-CoA-d_x Multi-step Catabolism alpha-Ketoisovalerate-d8->Succinyl-CoA-d_x Other_alpha-Keto_Acids Other_alpha-Keto_Acids Other_15N-Amino_Acids Other_15N-Amino_Acids 15N-Glutamate->Other_15N-Amino_Acids Transaminases alpha-Ketoglutarate->15N-Glutamate BCAT TCA_Cycle_Intermediates-d_x TCA_Cycle_Intermediates-d_x Succinyl-CoA-d_x->TCA_Cycle_Intermediates-d_x TCA Cycle Other_Deuterated_Metabolites Other_Deuterated_Metabolites TCA_Cycle_Intermediates-d_x->Other_Deuterated_Metabolites

Caption: Metabolic pathways leading to the scrambling of ¹⁵N and d₈ labels from L-Valine.

Troubleshooting_Workflow Start Start Observe_Scrambling Observe Metabolic Scrambling in Mass Spec Data Start->Observe_Scrambling Identify_Label Identify Scrambled Label (15N or Deuterium?) Observe_Scrambling->Identify_Label 15N_Scrambling 15N Scrambling Identify_Label->15N_Scrambling 15N Deuterium_Scrambling Deuterium Scrambling Identify_Label->Deuterium_Scrambling Deuterium Inhibit_Transaminases Inhibit Transaminases (e.g., Aminooxyacetate) 15N_Scrambling->Inhibit_Transaminases Optimize_Medium Optimize Amino Acid Concentrations in Medium 15N_Scrambling->Optimize_Medium Use_Cell_Free_System Use Cell-Free Protein Synthesis Deuterium_Scrambling->Use_Cell_Free_System Minimize_HD_Exchange Minimize H/D Exchange (e.g., Shorter Incubation) Deuterium_Scrambling->Minimize_HD_Exchange Quantify_Scrambling Quantify Scrambling by LC-MS/MS Inhibit_Transaminases->Quantify_Scrambling Optimize_Medium->Quantify_Scrambling Use_Cell_Free_System->Quantify_Scrambling Minimize_HD_Exchange->Quantify_Scrambling

Caption: A logical workflow for troubleshooting metabolic scrambling of L-Valine-¹⁵N,d₈.

References

Technical Support Center: Optimizing L-Valine-15N,d8 Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for the successful optimization of L-Valine-15N,d8 concentration in cell culture experiments, particularly for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a SILAC experiment?

A1: For most mammalian cell lines, a starting concentration equivalent to that of L-valine in standard culture medium is recommended. This is typically in the range of 0.8 to 1.0 mM. However, the optimal concentration can be cell line-dependent. A dose-response experiment is crucial to determine the ideal concentration for your specific cells.

Q2: Can high concentrations of this compound be toxic to cells?

A2: Yes, excessively high concentrations of L-valine can negatively impact cell proliferation. While concentrations around 1.0 to 1.5 mM are generally well-tolerated by many cell lines and may even enhance mitochondrial function, concentrations as high as 100 mM have been shown to inhibit cell growth. This effect is partly attributed to increased osmolality of the culture medium.

Q3: What is the minimum required labeling efficiency for a successful SILAC experiment?

A3: For accurate quantitative proteomics, a labeling efficiency of at least 95% is recommended. This ensures that the vast majority of the valine incorporated into newly synthesized proteins is the heavy-labeled form, allowing for reliable mass spectrometry-based quantification.

Q4: How many cell doublings are required for complete labeling with this compound?

A4: Generally, 5 to 6 cell doublings are required to achieve near-complete incorporation of the heavy-labeled amino acid into the cellular proteome. This ensures that the original, unlabeled ("light") valine is sufficiently diluted and replaced by the labeled counterpart.

Q5: Can this compound be metabolized into other amino acids, affecting my SILAC results?

A5: L-valine is a branched-chain amino acid (BCAA) and its metabolic pathway is relatively distinct. While the transamination of valine is a key step in its catabolism, its conversion into other amino acids that are commonly used for SILAC (like proline from arginine) is not a widely reported issue. However, it is good practice to be aware of the metabolic pathways and to check for any unexpected isotopic shifts in your mass spectrometry data.

Troubleshooting Guides

Issue 1: Low Labeling Efficiency (<95%)

Possible Causes & Solutions:

Cause Troubleshooting Step
Insufficient Incubation Time Ensure cells have undergone at least 5-6 doublings in the this compound containing medium.
Suboptimal this compound Concentration The concentration of heavy valine may be too low for your specific cell line. Perform a dose-response experiment to determine the optimal concentration.
Presence of Unlabeled Valine Ensure that the dialyzed fetal bovine serum (FBS) used is properly dialyzed to remove unlabeled amino acids. If using serum-free media, verify that no other components contain unlabeled valine.
Cellular Arginine-to-Proline Conversion (General SILAC Issue) While not specific to valine, this is a common SILAC issue. If you are also labeling with heavy arginine, consider adding unlabeled proline to the medium to suppress the conversion of labeled arginine to labeled proline.
Issue 2: Reduced Cell Proliferation or Viability

Possible Causes & Solutions:

Cause Troubleshooting Step
High this compound Concentration The concentration of heavy valine may be too high, leading to cytotoxicity or osmotic stress. Titrate down the concentration and monitor cell health and proliferation.
Contamination of this compound Stock Ensure the purity of your labeled amino acid. If in doubt, use a fresh, high-quality stock.
Other Media Components are Limiting The increased protein synthesis due to sufficient amino acid availability might deplete other essential nutrients. Ensure the basal medium is not nutrient-limited.

Experimental Protocols

Protocol: Determining Optimal this compound Concentration

This protocol outlines a dose-response experiment to identify the optimal this compound concentration that ensures high labeling efficiency without compromising cell viability.

1. Cell Culture Preparation:

  • Culture your chosen cell line in standard "light" medium until they are in the logarithmic growth phase.

  • Prepare SILAC "heavy" media by supplementing L-valine-free medium with various concentrations of this compound (e.g., 0.5x, 1x, 2x, 5x the standard concentration). Ensure all other essential amino acids are present at their normal concentrations.

2. Cell Seeding and Labeling:

  • Seed cells at a low density in multiple replicate plates for each tested concentration of this compound and a "light" control.

  • Culture the cells for at least 5-6 doublings to allow for maximum incorporation of the heavy valine.

3. Monitoring Cell Viability and Proliferation:

  • At regular intervals (e.g., every 24 hours), perform cell counts and assess viability using a method like Trypan Blue exclusion or a commercial viability assay.

4. Protein Extraction and Preparation for Mass Spectrometry:

  • After the labeling period, harvest the cells from each condition.

  • Lyse the cells and extract the proteins.

  • Quantify the protein concentration for each sample.

  • For a direct comparison of labeling efficiency, you can mix an equal amount of protein from a "light" culture with each "heavy" sample.

  • Digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).

5. Mass Spectrometry and Data Analysis:

  • Analyze the peptide samples by LC-MS/MS.

  • Determine the labeling efficiency by calculating the ratio of heavy to light peptide pairs for valine-containing peptides. The formula is: Labeling Efficiency (%) = [Heavy / (Heavy + Light)] * 100

Data Presentation:

Table 1: Effect of this compound Concentration on Cell Viability and Labeling Efficiency

This compound ConcentrationCell Viability (%)Proliferation Rate (Doublings/Day)Labeling Efficiency (%)
0.5x (e.g., 0.4 mM)
1x (e.g., 0.8 mM)
2x (e.g., 1.6 mM)
5x (e.g., 4.0 mM)
Control (Light)N/A

(Note: This is a template table. Users should populate it with their experimental data.)

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_labeling Phase 2: Labeling & Monitoring cluster_analysis Phase 3: Analysis A Start with cells in logarithmic growth B Prepare SILAC media with varying This compound concentrations A->B C Seed cells in different 'heavy' media and a 'light' control B->C D Culture for 5-6 cell doublings C->D E Monitor cell viability and proliferation D->E F Harvest cells and extract proteins D->F G Protein digestion (e.g., with trypsin) F->G H LC-MS/MS analysis G->H I Calculate labeling efficiency H->I

Caption: Workflow for optimizing this compound concentration.

valine_metabolism Valine This compound BCAT Branched-chain aminotransferase (BCAT) Valine->BCAT Transamination Protein Protein Synthesis Valine->Protein KIV α-Ketoisovalerate BCAT->KIV BCKDH Branched-chain α-ketoacid dehydrogenase complex (BCKDH) KIV->BCKDH Oxidative decarboxylation IsobutyrylCoA Isobutyryl-CoA BCKDH->IsobutyrylCoA TCA Enters TCA Cycle IsobutyrylCoA->TCA

Caption: Simplified metabolic pathway of L-Valine.

Technical Support Center: Overcoming Signal Overlap in NMR with L-Valine-15N,d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing L-Valine-15N,d8 for NMR spectroscopy. Our goal is to help you overcome common challenges with signal overlap and achieve high-quality NMR data.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound for protein NMR?

A1: The primary advantage of using this compound is to reduce spectral complexity and overcome signal overlap in NMR spectra, particularly for larger proteins.[1][2] By introducing 15N and deuterium (d8) isotopes into valine residues, you can selectively observe these amino acids in a crowded spectrum. The deuteration (d8) of the valine side chain significantly reduces dipolar relaxation pathways for the remaining protons, leading to sharper lines and improved resolution in your NMR spectra.[3][4] This is especially beneficial in methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments.[5][6]

Q2: How does this compound help in studying protein dynamics?

A2: this compound is a powerful tool for studying protein dynamics. The isolated 15N nucleus in the backbone provides a sensitive probe for measuring relaxation parameters (T1, T2, and NOE) to characterize backbone motions. The deuterated side chain minimizes proton-proton dipolar interactions, which simplifies the analysis of methyl group dynamics, providing insights into side-chain flexibility and conformational exchange processes within the hydrophobic core of the protein.

Q3: Can I use this compound for labeling proteins in systems other than E. coli?

A3: While E. coli is the most common and cost-effective expression system for isotopic labeling, this compound can be used in other expression systems like insect cells or cell-free systems. However, the efficiency of incorporation and the potential for metabolic scrambling may vary. It is crucial to optimize the labeling protocol for your specific expression system.

Q4: What is isotopic scrambling and how can it be minimized when using this compound?

A4: Isotopic scrambling refers to the undesired incorporation of isotopes into amino acids other than the intended one, in this case, valine. This occurs because metabolic pathways in the expression host can convert the labeled precursor into other molecules. To minimize scrambling when using precursors for valine labeling, it is common to add unlabeled forms of other amino acids, such as leucine and isoleucine, to the growth media.[6][7] This helps to suppress the enzymatic pathways that would lead to the conversion of the labeled valine precursor into other amino acids.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low incorporation of 15N into Valine residues 1. Insufficient amount of 15N-labeled precursor. 2. Dilution of the 15N label by unlabeled nitrogen sources in the media. 3. Inefficient uptake of the precursor by the cells.1. Increase the concentration of this compound or its precursor in the growth medium. 2. Ensure that the minimal media has 15NH4Cl as the sole nitrogen source.[8] 3. Optimize the timing of precursor addition, typically 1 hour before induction of protein expression.[8]
Significant signal overlap from Leucine and Isoleucine methyl groups Metabolic conversion of the valine precursor into leucine and isoleucine.Add unlabeled L-Leucine-d10 and L-Isoleucine to the culture medium to suppress the biosynthetic pathways leading to their formation from the valine precursor.[7]
Broad NMR signals despite using deuterated valine 1. Sample aggregation. 2. High viscosity of the sample. 3. Paramagnetic impurities. 4. Incomplete deuteration of the protein.1. Optimize buffer conditions (pH, salt concentration) and protein concentration. 2. Consider gentle heating of the sample if the protein is stable at higher temperatures. 3. Ensure thorough cleaning of all labware and use high-purity reagents. 4. Verify the deuteration level of your growth media (D2O should be >99%).
Low protein yield after labeling 1. Toxicity of the labeled compound to the expression host. 2. Suboptimal growth conditions for the deuterated medium. 3. Stress on the cells due to the metabolic load of protein overexpression.1. Test different concentrations of the labeled precursor to find an optimal balance between labeling efficiency and cell health. 2. Adapt the E. coli cells to the D2O-based minimal medium through a gradual increase in D2O concentration. 3. Optimize induction conditions (e.g., lower temperature, shorter induction time, less IPTG).
Unexpected peaks in the NMR spectrum Contamination of the sample with unlabeled amino acids or other small molecules.Ensure all components of the growth media are of high purity. Purify the protein sample thoroughly using appropriate chromatography techniques.

Experimental Protocols

Protocol for Selective Labeling of Valine Methyl Groups in E. coli

This protocol is adapted from established methods for selective isotopic labeling of methyl groups in large proteins.

1. Preparation of M9/D2O Minimal Media:

  • Prepare a 1L solution of M9 minimal media using 99.9% D2O.

  • The sole nitrogen source should be 1 g/L of 15NH4Cl.

  • The primary carbon source should be 2 g/L of deuterated D-glucose ([U-2H, 13C]-glucose is recommended for methyl-TROSY experiments).

  • Supplement the media with necessary vitamins and trace metals.

2. Cell Growth and Adaptation:

  • Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding your protein of interest.

  • Grow a starter culture overnight in LB medium.

  • Gradually adapt the cells to the D2O environment by sequentially transferring them to cultures with increasing percentages of D2O (e.g., 25%, 50%, 75%, and finally 100% M9/D2O).

3. Protein Expression and Labeling:

  • Inoculate 1L of M9/D2O minimal media with the adapted cell culture.

  • Grow the cells at 37°C with vigorous shaking until the OD600 reaches 0.8-1.0.

  • Approximately one hour before induction, add the isotopic labeling precursors:

    • For selective protonation of valine methyl groups, add an appropriate 13C-labeled precursor such as α-ketoisovalerate.

    • To specifically label only valine and not leucine, add unlabeled L-leucine-d10 (typically 50-100 mg/L).[7]

  • Induce protein expression with IPTG (final concentration of 0.5-1 mM).

  • Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

4. Cell Harvesting and Protein Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).

  • Purify your protein of interest using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

5. NMR Sample Preparation:

  • Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5) containing 90% H2O/10% D2O or 99.9% D2O, depending on the experiment.

  • Concentrate the protein to the desired concentration for NMR analysis.

  • Filter the final sample to remove any aggregates before transferring it to an NMR tube.

Visualizations

Valine_Biosynthesis_Pathway Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate ilvBN / ilvGM / ilvIH Dihydroxyisovalerate α,β-Dihydroxyisovalerate Acetolactate->Dihydroxyisovalerate ilvC Ketoisovalerate α-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate ilvD Valine L-Valine Ketoisovalerate->Valine ilvE / avtA Leucine_pathway To Leucine Biosynthesis Ketoisovalerate->Leucine_pathway

Caption: Simplified biosynthetic pathway of L-Valine in E. coli.

Experimental_Workflow cluster_prep Cell Culture and Labeling cluster_purification Protein Purification cluster_nmr NMR Spectroscopy Adaptation Adapt E. coli to D2O Growth Grow in 15N/2H Minimal Media Adaptation->Growth Precursor_Addition Add this compound Precursor Growth->Precursor_Addition Induction Induce Protein Expression Precursor_Addition->Induction Harvesting Cell Harvesting Induction->Harvesting Lysis Cell Lysis Harvesting->Lysis Purification Chromatography Lysis->Purification Sample_Prep NMR Sample Preparation Purification->Sample_Prep NMR_Acquisition NMR Data Acquisition Sample_Prep->NMR_Acquisition Data_Analysis Spectral Analysis NMR_Acquisition->Data_Analysis

Caption: General experimental workflow for producing isotopically labeled proteins for NMR.

References

Technical Support Center: Optimizing L-Valine-15N,d8 Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the mass spectrometry sensitivity of L-Valine-15N,d8. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low sensitivity when analyzing this compound by LC-MS?

A1: Low sensitivity in LC-MS analysis of this compound can stem from several factors:

  • Ion Suppression: Co-eluting matrix components can interfere with the ionization of this compound, reducing its signal intensity.[1][2] This is a common phenomenon in complex biological matrices.[2][3]

  • Suboptimal Ionization Source Parameters: Incorrect settings for parameters like capillary voltage, nebulizing gas flow, and temperature can lead to inefficient ionization.[3][4]

  • Poor Chromatographic Resolution: Inadequate separation of this compound from isobaric interferences or matrix components can result in a suppressed signal.

  • Mobile Phase Issues: The pH, composition, and purity of the mobile phase are critical for good sensitivity.[1] Using low-quality solvents or additives can introduce contaminants and increase background noise.

  • Sample Preparation Inefficiencies: Incomplete extraction or the presence of residual contaminants from the sample preparation process can negatively impact sensitivity.[3]

Q2: How can I mitigate matrix effects for this compound analysis?

A2: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: Utilize techniques like protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction to remove interfering matrix components.[3]

  • Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components. This can involve adjusting the gradient, changing the column chemistry, or using a guard column.[5]

  • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to the study samples to compensate for matrix-induced signal suppression or enhancement.[2]

  • Stable Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard, such as unlabeled L-Valine, is highly recommended to correct for matrix effects and variations in instrument response.[2][6]

Q3: What are the ideal mobile phase conditions for analyzing this compound?

A3: For reversed-phase chromatography of polar compounds like amino acids, a mobile phase consisting of water and an organic solvent (acetonitrile or methanol) with an acidic additive is typically used.

  • Acidic Additives: Formic acid (0.1%) is commonly added to the mobile phase to promote protonation of the amino acid in positive ion mode electrospray ionization (ESI), enhancing its signal.[1]

  • Solvent Quality: Always use LC-MS grade solvents and additives to minimize background noise and contamination.[5] It is also recommended to prepare mobile phases fresh daily to avoid degradation.[1]

Q4: Can derivatization improve the sensitivity of this compound?

A4: Yes, derivatization can significantly improve the sensitivity of amino acid analysis. Derivatization can enhance ionization efficiency and improve chromatographic retention and peak shape. For example, derivatizing the primary amine group of valine can add a permanently charged moiety, leading to a substantial increase in signal intensity in the mass spectrometer.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Low Signal Intensity for this compound Inefficient ionization.Optimize ESI source parameters: capillary voltage, gas flows (nebulizer, drying gas), and temperature.[3]
Ion suppression from matrix.[2]Improve sample cleanup, optimize chromatography to separate from interferences, or use matrix-matched standards.[2][3]
Incorrect mobile phase pH.[1]Ensure the mobile phase pH is appropriate for efficient protonation of L-Valine. A common choice is 0.1% formic acid in water/acetonitrile.[1]
Poor Peak Shape (Tailing or Fronting) Column overload.Reduce the injection volume or sample concentration.
Secondary interactions with the column.Consider a different column chemistry or adjust the mobile phase composition.
Inappropriate sample solvent.Ensure the sample is dissolved in a solvent that is compatible with or weaker than the initial mobile phase.[5]
High Background Noise Contaminated solvents or reagents.Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases.[1]
Contaminated LC system or mass spectrometer.Flush the LC system and clean the ion source of the mass spectrometer.
Inconsistent Results Unstable spray in the ESI source.Check for blockages in the spray needle. Ensure proper mobile phase composition; a high aqueous content can sometimes lead to an unstable spray.
Fluctuations in instrument performance.Perform system suitability tests before each run to ensure the instrument is performing optimally.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for this compound Quantification

This protocol provides a starting point for the analysis of this compound in a biological matrix like plasma.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 150 µL of ice-cold methanol containing the internal standard (e.g., unlabeled L-Valine).
  • Vortex for 30 seconds to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS System

  • LC System: A standard HPLC or UHPLC system.
  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient:
  • 0-0.5 min: 2% B
  • 0.5-3.0 min: 2% to 98% B
  • 3.0-4.0 min: 98% B
  • 4.0-4.1 min: 98% to 2% B
  • 4.1-5.0 min: 2% B
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • MS System: A triple quadrupole mass spectrometer.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MRM Transitions:
  • This compound: Q1 m/z 127.2 -> Q3 m/z 80.2 (Example transition, should be optimized).
  • L-Valine (Internal Standard): Q1 m/z 118.1 -> Q3 m/z 72.1 (Example transition, should be optimized).

3. Data Analysis

  • Quantify this compound using the peak area ratio relative to the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (L-Valine) in Methanol sample->add_is vortex Vortex to Precipitate Proteins add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic start Low Sensitivity Observed check_ms Check MS Performance (Infuse Tuning Solution) start->check_ms ms_ok MS Performance OK check_ms->ms_ok Yes ms_not_ok MS Performance Not OK check_ms->ms_not_ok No check_lc Investigate LC Method and Sample ms_ok->check_lc clean_ms Clean and Calibrate MS ms_not_ok->clean_ms optimize_mp Optimize Mobile Phase (pH, Composition) check_lc->optimize_mp Mobile Phase Issue? improve_sp Improve Sample Preparation (Cleanup) check_lc->improve_sp Matrix Effects? check_column Check Column Performance check_lc->check_column Poor Peak Shape?

Caption: Troubleshooting logic for low sensitivity issues.

References

L-Valine-15N,d8 Stability in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Valine-15N,d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to assist in troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in its solid form?

A1: this compound, like its unlabeled counterpart, is a white crystalline powder that is generally stable when stored in its solid form under recommended conditions. For optimal stability, it should be stored at room temperature, protected from light and moisture.

Q2: What are the main factors that can affect the stability of this compound in solution?

A2: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The solubility and stability of amino acids are pH-dependent. At its isoelectric point, an amino acid has minimum solubility. Extreme pH values can potentially lead to chemical modifications over time.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation. For long-term storage of solutions, lower temperatures are recommended.

  • Solvent/Matrix: The composition of the solution (e.g., buffers, cell culture media, presence of other reactive species) can impact the stability of the amino acid. In complex biological matrices like serum, enzymatic degradation can also occur.

  • Light Exposure: Although less common for valine, prolonged exposure to light can degrade some amino acids. It is good practice to store solutions in amber vials or in the dark.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of solutions can lead to degradation of solutes, including amino acids.

Q3: Are there any known non-enzymatic degradation pathways for L-Valine in solution?

A3: While the primary degradation pathways for L-Valine are enzymatic within biological systems, non-enzymatic degradation can occur under certain conditions, especially over extended periods or at elevated temperatures. Potential non-enzymatic reactions for amino acids in solution, though not extensively documented for valine specifically, can include oxidation and reactions with other components in the medium. For instance, in complex media, amino acids can react with reducing sugars (Maillard reaction) or other reactive species.

Q4: How does the isotopic labeling (15N and deuterium) affect the stability of L-Valine?

A4: The replacement of 14N with 15N is not expected to significantly impact the chemical stability of the molecule. The substitution of hydrogen with deuterium can sometimes lead to a kinetic isotope effect, which may slightly alter the rate of reactions involving the C-D bond compared to the C-H bond. In many cases, deuteration can lead to increased metabolic stability by slowing down enzyme-mediated C-H bond cleavage. However, for general chemical stability in solution, this compound is expected to behave very similarly to unlabeled L-Valine.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered when working with this compound solutions.

Issue 1: Inconsistent or lower than expected concentrations in quantitative analysis.
Possible Cause Suggestion
Degradation during storage Prepare fresh solutions for each experiment. If storing solutions, aliquot to avoid multiple freeze-thaw cycles and store at -20°C or -80°C. Conduct a small stability study under your specific storage conditions to determine the shelf-life of your working solutions.
Adsorption to surfaces Use low-adsorption vials and pipette tips, especially for low-concentration solutions.
Inaccurate initial weighing Ensure the analytical balance is properly calibrated. L-Valine powder can be hygroscopic; handle it in a low-humidity environment.
Incomplete dissolution L-Valine has moderate solubility in water. Ensure complete dissolution by vortexing or gentle warming. For cell culture media, allow sufficient time for the powder to dissolve completely before filter sterilization.
Matrix effects in LC-MS analysis Matrix components can suppress or enhance the ionization of this compound. Use a stable isotope-labeled internal standard (if different from the analyte of interest) or a matrix-matched calibration curve to correct for these effects.
Issue 2: Appearance of unexpected peaks in chromatograms.
Possible Cause Suggestion
Contamination Ensure all glassware, solvents, and reagents are of high purity. Run a blank sample (solvent only) to identify any background contamination.
Degradation products If new, related peaks appear over time, it may indicate degradation. Analyze a freshly prepared standard to confirm. Try to identify the degradation products by their mass-to-charge ratio (m/z) and fragmentation pattern.
In-source fragmentation or adduct formation Optimize the mass spectrometer source conditions (e.g., temperature, voltages) to minimize in-source fragmentation. Different adducts (e.g., with sodium, potassium) can form; check for expected adduct masses.

Quantitative Data Summary

While specific quantitative stability data for this compound in various laboratory solutions is not extensively published, the stability is expected to be comparable to unlabeled L-Valine. The following table summarizes the stability of L-Valine in human serum under different conditions, which highlights its potential for degradation in biological matrices.

Storage Condition Time Observed Change in L-Valine Concentration Reference
4°C24 hoursSignificant increase[1]
22°C24 hoursSignificant increase[1]
Freeze-Thaw CyclesMultiple cyclesSignificant modifications[1]

Note: The increase in concentration in serum is likely due to the breakdown of proteins and peptides, releasing free L-Valine.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general procedure to evaluate the stability of this compound in a specific solution (e.g., phosphate-buffered saline (PBS), cell culture medium) over time at different temperatures.

1. Materials:

  • This compound
  • High-purity water (e.g., Milli-Q)
  • Solvent of interest (e.g., PBS pH 7.4, DMEM)
  • LC-MS grade solvents (e.g., acetonitrile, formic acid)
  • Low-adsorption autosampler vials

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water or a suitable solvent.
  • From the stock solution, prepare working solutions at the desired concentration (e.g., 10 µg/mL) in the solvent of interest.

3. Stability Study Setup:

  • Aliquot the working solution into multiple vials for each storage condition to be tested.
  • Time Points: 0 (initial), 2, 4, 8, 24, 48, and 72 hours (or longer as needed).
  • Storage Conditions:
  • Room temperature (~25°C)
  • Refrigerated (4°C)
  • Frozen (-20°C)
  • (Optional) Elevated temperature (e.g., 37°C for cell culture applications)

4. Sample Analysis by LC-MS/MS:

  • At each time point, retrieve the vials for each condition. For frozen samples, thaw them at room temperature.
  • Analyze the samples using a validated LC-MS/MS method for amino acid analysis. A general method is described below.

LC-MS/MS Method:

  • LC Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 column with an appropriate ion-pairing agent.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient to ensure good separation and peak shape for L-Valine.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
  • MRM Transition: Monitor the specific precursor-to-product ion transition for this compound.

5. Data Analysis:

  • Calculate the peak area of this compound at each time point for each condition.
  • Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of this compound remaining.
  • Plot the percentage remaining versus time for each storage condition to visualize the stability profile.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Stability Incubation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare this compound Stock Solution working Prepare Working Solutions in Test Matrix stock->working storage_conditions Aliquot and Store at - Room Temp - 4°C - -20°C working->storage_conditions sampling Sample at Time Points (0, 2, 4, 8... hrs) storage_conditions->sampling lcms LC-MS/MS Analysis (MRM Mode) sampling->lcms data_analysis Calculate % Remaining vs. Time 0 lcms->data_analysis stability_profile Generate Stability Profile data_analysis->stability_profile

Experimental workflow for assessing this compound stability.

mtor_pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Activation cluster_downstream Downstream Effects l_valine L-Valine rag_gtpases Rag GTPases l_valine->rag_gtpases mtorc1 mTORC1 Complex rag_gtpases->mtorc1 Activation s6k1 S6K1 mtorc1->s6k1 four_ebp1 4E-BP1 mtorc1->four_ebp1 protein_synthesis Protein Synthesis s6k1->protein_synthesis four_ebp1->protein_synthesis Inhibition cell_growth Cell Growth protein_synthesis->cell_growth

References

Technical Support Center: L-Valine-15N,d8 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in L-Valine-15N,d8 mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in LC-MS analysis of isotopically labeled amino acids like this compound?

A1: Background noise in LC-MS can be broadly categorized as chemical noise and electronic noise.[1][2] Chemical noise originates from various contaminants introduced during the experimental workflow. Common sources include:

  • Solvents and Reagents: Impurities in solvents (even LC-MS grade), buffers, and reagents can introduce significant background ions.[3][4] Common contaminants include polyethylene glycol (PEG), polypropylene glycol, and phthalates.[5][6]

  • Sample Preparation: Contaminants can be introduced from plasticware (e.g., plasticizers), glassware with detergent residues, and even from the analyst (e.g., keratin from skin and hair).[7][8][9]

  • LC System: Leaching from tubing, seals, and fittings, as well as column bleed, can contribute to background noise.[3] Mobile phase additives, if not used properly, can also be a source of contamination.[3]

  • Ion Source: A dirty ion source can be a significant source of high background noise.[10][11]

Q2: I am observing persistent, non-specific peaks across my entire chromatogram. What is the likely cause?

A2: This is often indicative of a contaminated mobile phase or a dirty LC-MS system.[3][4] If the noise is constant, it is likely related to the mobile phase composition.[4] Contaminants such as polyethylene glycol (PEG) from detergents or plasticizers from solvents stored in plastic containers are common culprits and will appear as a series of peaks separated by a characteristic mass difference (e.g., 44 Da for PEG).[7] It is also crucial to ensure that the ion source, transfer tube, and other components of the mass spectrometer are clean.[10][11]

Q3: Can my sample matrix be a source of background noise?

A3: Yes, the sample matrix itself is a significant source of chemical noise and can cause matrix effects, which may suppress the ionization of your analyte of interest.[12][13] Biological matrices, such as plasma or cell lysates, are complex and contain numerous endogenous compounds that can interfere with the detection of this compound.[13] Proper sample preparation, such as protein precipitation followed by solid-phase extraction (SPE), is crucial to minimize matrix effects.

Q4: How can I differentiate between electronic noise and chemical noise?

A4: Electronic noise typically originates from the detector and other electronic components of the mass spectrometer, often appearing as random fluctuations in the baseline.[1] Chemical noise, on the other hand, is derived from interfering chemical species in the sample or system and often manifests as discrete, albeit unwanted, peaks in the mass spectrum.[1][12] Tandem mass spectrometry (MS/MS) can help reduce chemical noise by isolating the precursor ion of interest before fragmentation.[1]

Troubleshooting Guides

Guide 1: Systematic Approach to High Background Noise

This guide provides a step-by-step workflow for identifying and eliminating sources of high background noise.

A High Background Noise Detected B Isolate the Source: Run System without Column A->B C Analyze Blank Injection (Mobile Phase Only) B->C D Noise Persists? C->D E Contamination in Mobile Phase or LC System D->E Yes F Noise Reduced? D->F No H Prepare Fresh Mobile Phase with High-Purity Solvents E->H G Issue is Likely Column Bleed or Contamination F->G Yes O Investigate Sample Preparation Procedure F->O No K Replace Column or Use Guard Column G->K I Flush LC System Thoroughly H->I J Clean Ion Source and Optics I->J L Re-evaluate Blank Injection J->L K->L M Noise Resolved? L->M N Proceed with Sample Analysis M->N Yes M->O No P Review Sample Prep Protocol: - Use high-purity reagents - Avoid plastics where possible - Check for detergent contamination O->P Q Analyze Prepared Blank Sample P->Q R Noise Present in Blank? Q->R S Contamination from Sample Preparation R->S Yes T Issue is Specific to Sample Matrix R->T No S->P

Caption: Troubleshooting workflow for high background noise.

Guide 2: Common Contaminants and Their Mitigation

This table summarizes common contaminants, their characteristic mass signatures, and recommended actions to eliminate them.

ContaminantCommon SourcesCharacteristic Mass SignatureMitigation Strategy
Polyethylene Glycol (PEG) Detergents (Triton, Tween), plasticizers, lubricants.[7]Repeating units of 44 Da.[7]Avoid PEG-containing detergents. Use dedicated glassware for MS work. Run a gel to remove detergents if necessary.[7][8]
Phthalates Plastic containers, tubing, pipette tips.[5][9]Varies, common ions at m/z 149, 167, 279.Use phthalate-free labware. Store solvents in glass containers.
Polysiloxanes Silicone-coated vials, septa, pump oils.[5][7]Repeating units of 74 Da.Avoid siliconized products. Use high-quality virgin plastic tips.[7]
Keratin Dust, skin, hair from personnel.[7][8]Common protein contaminant.Work in a clean environment (e.g., laminar flow hood). Wear gloves and a lab coat.[7][8]
Solvent Adducts Mobile phase components.[5][6]Varies depending on the solvent and analyte.Use high-purity, LC-MS grade solvents.[3][4]

Experimental Protocols

Protocol 1: Sample Preparation of this compound from Plasma

This protocol details a standard procedure for extracting this compound from a plasma matrix while minimizing the introduction of contaminants.

A Start: 100 µL Plasma Sample B Add 400 µL of ice-cold Acetonitrile with 0.1% Formic Acid (Protein Precipitation) A->B C Vortex for 1 minute B->C D Incubate at -20°C for 20 minutes C->D E Centrifuge at 14,000 x g for 15 minutes at 4°C D->E F Transfer Supernatant to a new microcentrifuge tube E->F G Dry the supernatant under a gentle stream of nitrogen F->G H Reconstitute in 100 µL of Mobile Phase A (e.g., Water with 0.1% Formic Acid) G->H I Vortex and centrifuge to pellet any remaining solids H->I J Transfer to LC-MS vial for analysis I->J

Caption: Workflow for this compound plasma sample preparation.

Detailed Steps:

  • Protein Precipitation: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample. Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[14][15]

  • Vortex and Incubate: Vortex the mixture vigorously for 1 minute. Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new, clean microcentrifuge tube, being cautious not to disturb the protein pellet.

  • Drying: Dry the supernatant completely using a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., water with 0.1% formic acid).

  • Final Clarification: Vortex the reconstituted sample and centrifuge at high speed for 5 minutes to pellet any insoluble debris.

  • Transfer for Analysis: Transfer the final clear supernatant to an appropriate autosampler vial for LC-MS/MS analysis.

Protocol 2: Recommended LC-MS/MS Parameters for this compound

This section provides a starting point for developing an LC-MS/MS method for this compound. Optimization will be required for your specific instrument and application.[16][17]

Liquid Chromatography Parameters:

ParameterRecommended Setting
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (LC-MS Grade)
Gradient 2% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters (Triple Quadrupole):

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
MRM Transition To be determined empirically. For this compound, the precursor ion would be [M+H]+. A characteristic product ion should be selected.
Collision Energy Optimize for maximum signal intensity (typically 10-20 eV for amino acids).[16]

Note: The exact m/z for the precursor and product ions for this compound should be calculated based on its chemical formula and the specific isotopic labeling pattern.

References

dealing with poor incorporation of L-Valine-15N,d8 in proteins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting poor incorporation of L-Valine-15N,d8 in proteins. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during stable isotope labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected incorporation efficiency for this compound in my protein expression system?

A1: The expected incorporation efficiency of this compound can exceed 98% in most common protein expression systems, such as E. coli and mammalian cells (e.g., CHO, HEK293). However, achieving this level of incorporation is contingent on optimizing several experimental factors. In practice, efficiencies can be lower if the protocol is not fully optimized. It is crucial to experimentally verify the incorporation rate for your specific protein and system.

Q2: What are the primary reasons for poor incorporation of this compound?

A2: Several factors can lead to suboptimal incorporation of this compound. These can be broadly categorized as:

  • Metabolic Issues: Competition from other branched-chain amino acids (BCAAs) like leucine and isoleucine for cellular uptake, and endogenous synthesis of unlabeled valine by the expression host.[1][2][3]

  • Media Composition: Presence of unlabeled L-Valine in the culture medium, often from supplements like non-dialyzed serum.

  • Cellular Health and Viability: Poor cell health can lead to altered metabolism and reduced protein synthesis, impacting the uptake and incorporation of the labeled amino acid.

  • Experimental Protocol: Insufficient adaptation of cells to the labeling medium or inadequate concentration of this compound.

Q3: Can the presence of other amino acids in the media affect this compound incorporation?

A3: Yes, particularly other branched-chain amino acids (BCAAs) such as L-Leucine and L-Isoleucine. BCAAs share common transport systems for cellular uptake.[1][3] An excess of leucine and/or isoleucine in the culture medium can competitively inhibit the transport of this compound into the cells, thereby reducing its incorporation into newly synthesized proteins.[1][3]

Q4: How can I accurately quantify the incorporation efficiency of this compound?

A4: The most common and accurate method for quantifying isotopic incorporation is mass spectrometry (MS). By analyzing the mass shift of peptides containing valine from your expressed protein, you can determine the percentage of labeled versus unlabeled valine. This typically involves digesting the purified protein and analyzing the resulting peptides by LC-MS/MS.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to poor this compound incorporation.

Problem: Low Incorporation Efficiency (<95%) Detected by Mass Spectrometry

Possible Cause 1: Competition with other Branched-Chain Amino Acids (BCAAs)

  • Troubleshooting Steps:

    • Analyze Media Composition: Review the formulation of your culture medium. If using a custom medium, ensure that the concentrations of L-Leucine and L-Isoleucine are not in vast excess compared to L-Valine.

    • Optimize Amino Acid Ratios: If possible, perform a titration experiment by varying the concentrations of L-Leucine and L-Isoleucine to find the optimal ratio that supports cell growth and maximizes this compound incorporation.

    • Use Balanced Amino Acid Mixtures: When preparing your labeling medium, use a balanced mixture of amino acids, ensuring that the concentration of this compound is sufficient and not outcompeted.

Illustrative Data on BCAA Competition

The following table illustrates the potential impact of varying L-Leucine and L-Isoleucine concentrations on the relative incorporation of L-Valine. Note that this data is illustrative and the actual effects will depend on the specific cell line and experimental conditions.

L-Leucine (mg/L)L-Isoleucine (mg/L)This compound (mg/L)Expected Relative Valine Incorporation
505050High
1005050Moderate
5010050Moderate
20020050Low

Possible Cause 2: Presence of Unlabeled L-Valine

  • Troubleshooting Steps:

    • Use Dialyzed Serum: If your protocol requires serum, ensure it is dialyzed to remove small molecules, including unlabeled amino acids.

    • Use High-Purity Reagents: All components of your culture medium should be of high purity and free from contaminating amino acids.

    • Cell Adaptation: Ensure that cells are passaged in the labeling medium for a sufficient number of generations (typically 5-6) to dilute out any endogenous pools of unlabeled L-Valine.[4]

Possible Cause 3: Metabolic Diversion of this compound

  • Troubleshooting Steps:

    • Optimize Cell Culture Conditions: Maintain optimal cell density, viability, and growth phase. Stressed cells may exhibit altered metabolic profiles.

    • Consider Auxotrophic Strains: For bacterial expression, using an auxotrophic strain for valine can prevent the endogenous synthesis of unlabeled L-Valine.

Troubleshooting Workflow

TroubleshootingWorkflow start Low this compound Incorporation Detected check_media Step 1: Verify Media Composition start->check_media unlabeled_valine Unlabeled Valine Present? check_media->unlabeled_valine bcaa_competition Excess Leucine/Isoleucine? unlabeled_valine->bcaa_competition No solution_dialyzed_serum Action: Use Dialyzed Serum and High-Purity Reagents unlabeled_valine->solution_dialyzed_serum Yes solution_optimize_ratios Action: Optimize BCAA Ratios bcaa_competition->solution_optimize_ratios Yes check_cell_health Step 2: Assess Cell Health and Viability bcaa_competition->check_cell_health No end_point Re-evaluate Incorporation Efficiency solution_dialyzed_serum->end_point solution_optimize_ratios->end_point poor_health Poor Cell Health? check_cell_health->poor_health solution_optimize_culture Action: Optimize Culture Conditions poor_health->solution_optimize_culture Yes check_protocol Step 3: Review Experimental Protocol poor_health->check_protocol No solution_optimize_culture->end_point inadequate_adaptation Insufficient Cell Adaptation? check_protocol->inadequate_adaptation solution_increase_passages Action: Increase Passages in Labeling Media inadequate_adaptation->solution_increase_passages Yes inadequate_adaptation->end_point No solution_increase_passages->end_point

A logical workflow for troubleshooting poor this compound incorporation.

Experimental Protocols

Protocol 1: Assessment of this compound Incorporation Efficiency by Mass Spectrometry
  • Protein Purification: Purify your protein of interest that was expressed in the presence of this compound to a high degree of purity.

  • Protein Digestion:

    • Denature the protein using a suitable buffer (e.g., 8 M urea).

    • Reduce the disulfide bonds with dithiothreitol (DTT).

    • Alkylate the cysteine residues with iodoacetamide (IAM).

    • Dilute the sample to reduce the urea concentration.

    • Digest the protein into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto a liquid chromatography system coupled to a high-resolution mass spectrometer.

    • Separate the peptides using a suitable gradient.

    • Acquire mass spectra in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Use a proteomics software suite to identify peptides from your protein of interest.

    • Extract the ion chromatograms for peptide pairs containing valine – one corresponding to the unlabeled peptide and one to the fully labeled peptide.

    • Calculate the incorporation efficiency using the following formula: Efficiency (%) = [Area(Labeled Peptide) / (Area(Labeled Peptide) + Area(Unlabeled Peptide))] x 100

Experimental Workflow for Incorporation Assessment

ExperimentalWorkflow protein_purification Protein Purification protein_digestion Protein Digestion protein_purification->protein_digestion lc_ms_analysis LC-MS/MS Analysis protein_digestion->lc_ms_analysis data_analysis Data Analysis lc_ms_analysis->data_analysis incorporation_efficiency Incorporation Efficiency (%) data_analysis->incorporation_efficiency

Workflow for assessing this compound incorporation efficiency.

Signaling Pathways

L-Valine Metabolism and Protein Synthesis

The efficient incorporation of this compound into proteins is dependent on its successful transport into the cell and its availability for charging tRNA molecules, which then deliver it to the ribosome for protein synthesis. However, intracellular L-Valine can also be diverted into catabolic pathways. Understanding this balance is key to troubleshooting poor incorporation.

ValineMetabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ext_valine This compound transporter BCAA Transporter ext_valine->transporter ext_leucine L-Leucine ext_leucine->transporter Competes ext_isoleucine L-Isoleucine ext_isoleucine->transporter Competes int_valine Intracellular This compound Pool transporter->int_valine valyl_trna Valyl-tRNA Synthetase int_valine->valyl_trna catabolism Valine Catabolism int_valine->catabolism protein_synthesis Protein Synthesis labeled_protein Labeled Protein protein_synthesis->labeled_protein valyl_trna->protein_synthesis

Metabolic fate of this compound and points of competition.

References

Validation & Comparative

A Researcher's Guide to Stable Isotope-Labeled Valine for Metabolic Flux Analysis: L-Valine-¹⁵N,d₈ vs. L-Valine-¹³C₅

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the intricate study of cellular metabolism, the choice of isotopic tracer is a critical decision that dictates the scope and precision of experimental outcomes. This guide provides an objective comparison of two stable isotope-labeled forms of L-Valine: L-Valine-¹⁵N,d₈ and L-Valine-¹³C₅, offering insights into their respective applications, performance, and the experimental data that underpins their use in metabolic flux analysis (MFA).

Metabolic flux analysis is a powerful methodology for quantifying the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates, researchers can trace the journey of atoms through metabolic pathways, elucidating the contributions of different pathways to cellular growth, proliferation, and response to therapeutic interventions. Valine, an essential branched-chain amino acid (BCAA), plays a crucial role in protein synthesis and serves as a precursor for other vital metabolites, making its labeled analogues valuable tools for probing cellular physiology.

Core Principles: Tracing Carbon vs. Nitrogen and Hydrogen

The fundamental difference between L-Valine-¹³C₅ and L-Valine-¹⁵N,d₈ lies in the atoms that are isotopically enriched. L-Valine-¹³C₅ contains five heavy carbon atoms, making it an ideal tracer for following the carbon backbone of valine as it is metabolized. This allows for the detailed analysis of pathways such as the citric acid (TCA) cycle and gluconeogenesis.

In contrast, L-Valine-¹⁵N,d₈ features a heavy nitrogen atom and eight deuterium atoms in place of hydrogen. The ¹⁵N label enables the tracing of nitrogen fate in amino acid metabolism, including transamination reactions and protein synthesis. The deuterium labeling (d₈) primarily serves to create a significant mass shift, making it an excellent internal standard for accurate quantification of unlabeled valine and other metabolites by mass spectrometry. While deuterium can theoretically be used as a tracer, its application is often complicated by potential kinetic isotope effects, where the heavier mass of deuterium can alter the rate of enzymatic reactions.

Performance Comparison: Tracer vs. Internal Standard

The primary application of L-Valine-¹³C₅ is as a metabolic tracer to elucidate carbon flux. In contrast, L-Valine-¹⁵N,d₈ is most commonly and effectively utilized as an internal standard in mass spectrometry-based metabolomics. This distinction is crucial for experimental design.

FeatureL-Valine-¹³C₅L-Valine-¹⁵N,d₈
Primary Application Metabolic Tracer for Carbon FluxInternal Standard for Quantification
Isotopic Labels ⁵ x ¹³C¹ x ¹⁵N, ⁸ x ²H (d₈)
Pathways Traced Central Carbon Metabolism (e.g., TCA Cycle)Nitrogen Metabolism, Protein Synthesis (¹⁵N)
Mass Shift (vs. Unlabeled) +5 Da+9 Da
Kinetic Isotope Effect Negligible for ¹³CPotential for Deuterium (d₈)
Analytical Utility Quantifying relative pathway contributionsAccurate absolute quantification

Experimental Protocols

Metabolic Labeling with L-Valine-¹³C₅ for Flux Analysis

This protocol outlines a general procedure for using L-Valine-¹³C₅ to trace carbon metabolism in cultured cells.

a. Cell Culture and Labeling:

  • Culture cells to mid-exponential growth phase in standard culture medium.

  • Replace the standard medium with a custom medium containing L-Valine-¹³C₅ at a known concentration (e.g., the same concentration as unlabeled valine in the standard medium). All other components of the medium should remain the same.

  • Incubate the cells for a predetermined period to allow for the incorporation of the labeled valine into intracellular metabolites. The optimal labeling time should be determined empirically but often ranges from several hours to overnight to reach isotopic steady state.

b. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism and extract metabolites by adding a cold solvent mixture, such as 80:20 methanol:water, and scraping the cells.

  • Centrifuge the cell lysate to pellet protein and cell debris. The supernatant contains the polar metabolites.

c. Sample Preparation for GC-MS Analysis:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Derivatize the dried metabolites to make them volatile for gas chromatography. A common method is silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which derivatizes the amine and carboxyl groups of valine.

d. GC-MS Analysis:

  • Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • The GC separates the derivatized amino acids, and the MS detects the mass-to-charge ratio of the fragments. By analyzing the mass isotopologue distribution of valine and its downstream metabolites, the incorporation of ¹³C can be quantified.

Using L-Valine-¹⁵N,d₈ as an Internal Standard for Valine Quantification

This protocol describes the use of L-Valine-¹⁵N,d₈ for accurate quantification of valine in a biological sample using isotope dilution mass spectrometry.

a. Sample Preparation:

  • To a known volume or weight of the biological sample (e.g., plasma, cell extract), add a known amount of L-Valine-¹⁵N,d₈ solution of a known concentration.

b. Metabolite Extraction and Derivatization:

  • Follow the same metabolite extraction and derivatization procedures as described for L-Valine-¹³C₅ analysis.

c. LC-MS/MS or GC-MS Analysis:

  • Analyze the prepared sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or GC-MS.

  • In the mass spectrometer, monitor the specific mass transitions for both the unlabeled (native) valine and the L-Valine-¹⁵N,d₈ internal standard.

  • The ratio of the peak area of the native valine to the peak area of the internal standard is used to calculate the exact concentration of valine in the original sample, as the internal standard accounts for any sample loss during preparation and variations in instrument response.[1]

Visualizing Metabolic Fates and Experimental Workflows

metabolic_flux_analysis_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation cell_culture Cell Culture labeling Isotopic Labeling (e.g., L-Valine-13C5) cell_culture->labeling extraction Metabolite Extraction labeling->extraction derivatization Derivatization extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_processing Data Processing & Isotopologue Analysis gcms->data_processing flux_calculation Flux Calculation data_processing->flux_calculation interpretation Biological Interpretation flux_calculation->interpretation

valine_carbon_flux valine L-Valine-13C5 kiv α-Ketoisovalerate-13C5 valine->kiv Transamination protein Protein Synthesis valine->protein akg α-Ketoglutarate glutamate Glutamate isobutyryl_coa Isobutyryl-CoA-13C4 kiv->isobutyryl_coa Oxidative Decarboxylation succinyl_coa Succinyl-CoA-13C4 isobutyryl_coa->succinyl_coa tca TCA Cycle succinyl_coa->tca

isotope_dilution_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_quantification Quantification sample Biological Sample (Unknown Valine conc.) add_is Add Known Amount of L-Valine-15N,d8 sample->add_is extraction Metabolite Extraction & Derivatization add_is->extraction ms LC-MS/MS or GC-MS extraction->ms peak_integration Peak Area Integration (Native vs. Labeled) ms->peak_integration ratio Calculate Peak Area Ratio peak_integration->ratio concentration Determine Absolute Valine Concentration ratio->concentration

Conclusion: Selecting the Right Tool for the Scientific Question

The choice between L-Valine-¹³C₅ and L-Valine-¹⁵N,d₈ is dictated by the specific research question. For elucidating the metabolic fate of valine's carbon skeleton and quantifying the relative activity of central carbon metabolic pathways, L-Valine-¹³C₅ is the superior choice. Its use as a tracer provides invaluable insights into cellular reprogramming in health and disease.

Conversely, for researchers requiring precise and accurate quantification of valine concentrations in biological samples, L-Valine-¹⁵N,d₈ serves as an ideal internal standard. Its significant mass difference from the native molecule ensures clear analytical separation and reliable data normalization, which is critical for clinical diagnostics and pharmacological studies. While the ¹⁵N label offers the potential to trace nitrogen metabolism, the primary and most validated application of this molecule is in quantitative analysis. Understanding these distinct applications is paramount for designing robust and informative metabolic studies.

References

A Head-to-Head Battle in Quantitative Proteomics: L-Valine-15N,d8 vs. SILAC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of labeling strategy is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of two powerful metabolic labeling techniques: the use of L-Valine-15N,d8 and the widely established Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) method.

Metabolic labeling strategies offer the distinct advantage of introducing isotopic labels in vivo during protein synthesis. This allows for the combination of different experimental samples at an early stage, minimizing quantitative errors that can be introduced during sample processing. While SILAC, which predominantly uses isotopically labeled arginine and lysine, has long been a gold standard for its accuracy and precision, alternative labeling strategies utilizing other amino acids like this compound are emerging for specific applications.

Principle of the Methods

SILAC relies on the metabolic incorporation of "heavy" stable isotope-labeled essential amino acids (typically L-arginine and L-lysine) into the proteome of one cell population, while a control population is cultured in a "light" medium containing the natural amino acids.[1] Trypsin, the most commonly used enzyme in proteomics for protein digestion, cleaves specifically at the C-terminus of arginine and lysine residues. This ensures that the vast majority of resulting peptides will contain a labeled amino acid, allowing for accurate relative quantification by mass spectrometry.[2]

This compound labeling is another metabolic labeling approach where cells are cultured in a medium containing L-Valine that has been isotopically labeled with both Nitrogen-15 (¹⁵N) and deuterium (d8). Valine is an essential amino acid, ensuring its incorporation into newly synthesized proteins. The combined ¹⁵N and deuterium labeling creates a significant mass shift, facilitating the differentiation and quantification of proteins from different samples. This method can be particularly useful in organisms or cell types where arginine and lysine metabolism may be complex or problematic.

Experimental Workflows at a Glance

Both this compound labeling and SILAC follow a similar fundamental workflow. The key difference lies in the specific isotopically labeled amino acids used for labeling.

This compound Labeling Workflow

L_Valine_Workflow cluster_cell_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Analysis Cell Population 1 Cell Population 1 Light Valine Medium Light Valine Medium Cell Population 1->Light Valine Medium Mix Populations Mix Populations Cell Population 1->Mix Populations Cell Population 2 Cell Population 2 Heavy this compound Medium Heavy this compound Medium Cell Population 2->Heavy this compound Medium Cell Population 2->Mix Populations Cell Lysis & Protein Extraction Cell Lysis & Protein Extraction Mix Populations->Cell Lysis & Protein Extraction Protein Digestion (e.g., Trypsin) Protein Digestion (e.g., Trypsin) Cell Lysis & Protein Extraction->Protein Digestion (e.g., Trypsin) LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion (e.g., Trypsin)->LC-MS/MS Analysis Data Analysis & Quantification Data Analysis & Quantification LC-MS/MS Analysis->Data Analysis & Quantification SILAC_Workflow cluster_cell_culture_silac Cell Culture & Labeling cluster_processing_silac Sample Processing cluster_analysis_silac Analysis Cell Population A Cell Population A Light Arg & Lys Medium Light Arg & Lys Medium Cell Population A->Light Arg & Lys Medium Mix Populations Mix Populations Cell Population A->Mix Populations Cell Population B Cell Population B Heavy Arg & Lys Medium Heavy Arg & Lys Medium Cell Population B->Heavy Arg & Lys Medium Cell Population B->Mix Populations Cell Lysis & Protein Extraction Cell Lysis & Protein Extraction Mix Populations->Cell Lysis & Protein Extraction Protein Digestion (Trypsin) Protein Digestion (Trypsin) Cell Lysis & Protein Extraction->Protein Digestion (Trypsin) LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion (Trypsin)->LC-MS/MS Analysis Data Analysis & Quantification Data Analysis & Quantification LC-MS/MS Analysis->Data Analysis & Quantification

References

A Researcher's Guide to L-Valine-15N,d8: Accuracy and Precision in Quantification Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the highest level of accuracy and precision in quantitative amino acid analysis, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of L-Valine-15N,d8, a stable isotope-labeled internal standard, against its common alternatives. Supported by experimental data and detailed protocols, this document serves as a vital resource for optimizing quantification assays.

Stable isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative proteomics and metabolomics, offering unparalleled accuracy by correcting for sample preparation variability and matrix effects. The key to this technique lies in the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest but mass-shifted. This compound, with its heavy isotope labels of both Nitrogen-15 and Deuterium-8, is a commonly employed internal standard for the quantification of L-Valine.

Performance Comparison of L-Valine Isotopic Standards

While specific quantitative performance data for this compound is not always readily available in standalone reports, its performance is intrinsically linked to the validated methods in which it is used. The accuracy and precision of an assay are determined by a combination of the internal standard's purity, the analytical method's robustness, and the instrumentation's sensitivity. Generally, stable isotope-labeled standards with high isotopic enrichment (≥98%) and chemical purity (≥98%) are expected to yield excellent results in validated LC-MS/MS methods.

For comparison, we can examine the performance of assays using closely related stable isotope-labeled valine standards, such as L-Valine-d8. It is important to note that while both are effective, the dual labeling in this compound provides a larger mass shift from the endogenous analyte, which can be advantageous in complex matrices to avoid potential isobaric interferences.

Below is a summary of typical performance characteristics for LC-MS/MS-based amino acid quantification assays utilizing stable isotope-labeled internal standards. These values are representative of what can be achieved with a well-developed and validated method.

Performance MetricThis compound (Expected)L-Valine-d8 (Reported in Literature)
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) Low µmol/L range0.1 - 1 µmol/L
Limit of Quantification (LOQ) Low µmol/L range0.5 - 5 µmol/L
Intra-day Precision (%CV) <15%<10%
Inter-day Precision (%CV) <15%<15%
Accuracy (% Recovery) 85-115%90-110%

Note: The "Expected" values for this compound are based on the performance of similar stable isotope dilution assays for amino acids. Specific values can vary depending on the experimental conditions, matrix, and instrumentation.

Experimental Protocol: Quantification of L-Valine in Human Plasma using LC-MS/MS and this compound Internal Standard

This protocol outlines a standard procedure for the quantification of L-Valine in human plasma samples.

1. Materials and Reagents:

  • L-Valine analytical standard

  • This compound internal standard

  • Human plasma (K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well protein precipitation plates

  • 96-well collection plates

  • LC-MS vials

2. Preparation of Standards and Internal Standard Working Solution:

  • Stock Solutions: Prepare individual stock solutions of L-Valine and this compound in water at a concentration of 1 mg/mL.

  • Calibration Standards: Serially dilute the L-Valine stock solution with a surrogate matrix (e.g., charcoal-stripped plasma or a buffered solution) to prepare a series of calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100, 500 µmol/L).

  • Internal Standard Working Solution: Dilute the this compound stock solution in methanol to a final concentration of 10 µmol/L.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, calibrator, or quality control (QC) sample in a 96-well protein precipitation plate, add 150 µL of the internal standard working solution (in methanol).

  • Seal the plate and vortex for 2 minutes at high speed.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well collection plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Seal the plate and vortex for 1 minute.

  • Transfer the reconstituted samples to LC-MS vials for analysis.

4. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate L-Valine from other plasma components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both L-Valine and this compound.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of L-Valine to this compound against the concentration of the calibration standards.

  • Determine the concentration of L-Valine in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

To better understand the experimental process, the following diagram illustrates the key steps in the quantification assay.

Quantification_Workflow cluster_preparation Sample & Standard Preparation cluster_extraction Protein Precipitation & Extraction cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Processing Plasma Plasma Sample Precipitation Add IS & Methanol to Samples/Stds/QCs Plasma->Precipitation Calibrators Calibration Standards Calibrators->Precipitation QC Quality Controls QC->Precipitation IS_Stock This compound Stock Solution IS_Working Internal Standard Working Solution IS_Stock->IS_Working Dilute in Methanol IS_Working->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Evaporation Evaporate Supernatant Centrifugation->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS Inject into LC-MS/MS Reconstitution->LC_MS Data_Acquisition Acquire Data (MRM) LC_MS->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Valine Concentration Calibration_Curve->Quantification

Caption: Workflow for L-Valine quantification in plasma.

Signaling Pathways and Logical Relationships

In the context of a quantification assay, the primary logical relationship is the direct proportionality between the analyte concentration and the instrumental response, which is normalized by the internal standard. This relationship forms the basis of the calibration curve.

Logical_Relationship cluster_instrument Mass Spectrometer Response Analyte_Conc Analyte Concentration (L-Valine) Analyte_Signal Analyte Peak Area Analyte_Conc->Analyte_Signal Proportional to IS_Conc Internal Standard Concentration (this compound) IS_Signal IS Peak Area IS_Conc->IS_Signal Constant Peak_Area_Ratio Peak Area Ratio (Analyte / IS) Analyte_Signal->Peak_Area_Ratio IS_Signal->Peak_Area_Ratio Calibration_Curve Calibration Curve (Linear Regression) Peak_Area_Ratio->Calibration_Curve Final_Concentration Calculated Analyte Concentration Calibration_Curve->Final_Concentration Used to Calculate

Caption: Logical flow of quantification using an internal standard.

By adhering to rigorous validation procedures and employing high-purity internal standards like this compound, researchers can achieve the high levels of accuracy and precision necessary for reliable and reproducible quantitative results in their studies. This guide provides a foundational understanding and practical framework to assist in the successful implementation of such assays.

A Head-to-Head Battle of Labeled Amino Acids: A Cost-Benefit Analysis of L-Valine-¹⁵N,d₈

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of stable isotope labeling, the choice of the right amino acid is paramount for the success of quantitative proteomics, metabolomics, and structural biology studies. This guide provides a comprehensive cost-benefit analysis of L-Valine-¹⁵N,d₈ against other commonly used labeled amino acids, supported by experimental data and detailed protocols to inform your selection process.

Stable isotope-labeled amino acids are indispensable tools that allow for the precise tracking and quantification of proteins and metabolites in complex biological systems. By incorporating heavier, non-radioactive isotopes such as deuterium (²H or d), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), researchers can differentiate and measure the relative abundance of molecules with high accuracy using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Among the array of available labeled amino acids, L-Valine-¹⁵N,d₈, with its dual labeling, presents a unique option. This guide will dissect its advantages and disadvantages in comparison to other labeling strategies.

Cost Comparison of Labeled Amino Acids

The cost of stable isotope-labeled amino acids is a significant factor in experimental design. Prices can vary widely based on the type of isotope, the complexity of the labeling pattern, and the isotopic purity. To provide a clear overview, the following table summarizes the approximate costs of L-Valine-¹⁵N,d₈ and other frequently used labeled amino acids from various suppliers.

Labeled Amino AcidLabelingTypical QuantityEstimated Price (USD)Price per mg (USD)
L-Valine-¹⁵N,d₈ ¹⁵N, ²H (d₈)0.25 g€ 877.00~3.8
L-Valine-d₈²H (d₈)1 g$1,064.001.06
L-Valine-d₈²H (d₈)100 mg$880.008.80
L-Valine-d₈²H (d₈)5 mg$545.00109.00
L-Arginine-¹³C₆,¹⁵N₄ HCl¹³C, ¹⁵N100 mg$1,610.0016.10
L-Arginine-¹³C₆,¹⁵N₄ HCl¹³C, ¹⁵N50 mg$514.65 - $864.1710.29 - 17.28
L-Arginine-¹³C₆,¹⁵N₄ HCl¹³C, ¹⁵N100 mg$651.886.52
L-Lysine-¹³C₆,¹⁵N₂ 2HCl¹³C, ¹⁵N500 mg$2,279.00 - $3,102.654.56 - 6.21
L-Lysine-¹³C₆,¹⁵N₂ 2HCl¹³C, ¹⁵N50 mg$466.659.33
L-Leucine-¹³C₆,¹⁵N¹³C, ¹⁵N100 mg--
Deuterated Amino Acid Mix²H10 mL$296.00-
Algal Amino Acid Mix (U-¹⁵N, 98%)¹⁵N1 g$1,408.911.41
"Cell Free" Amino Acid Mix (U-¹³C, U-¹⁵N)¹³C, ¹⁵N---
Canonical Amino Acid Mix (U-¹³C, U-¹⁵N)¹³C, ¹⁵N1 vial$618.40-

Note: Prices are subject to change and may vary between suppliers. The prices listed are for research-grade materials and were compiled from various vendors in late 2025. This table is for comparative purposes only.

Performance and Benefit Analysis

The "best" labeled amino acid is application-dependent. Here, we compare L-Valine-¹⁵N,d₈ to other common labeling strategies across key performance indicators.

FeatureL-Valine-¹⁵N,d₈¹³C/¹⁵N-Labeled Amino AcidsDeuterated (d-labeled) Amino Acids
Mass Shift High (e.g., +9 Da for Valine)Moderate to High (e.g., +6 to +10 Da for Arg/Lys)Low to High (dependent on deuteration level)
Chromatographic Co-elution Generally good co-elution with the light counterpart.Excellent co-elution.Can exhibit slight retention time shifts from the light form, potentially complicating data analysis.
Metabolic Stability The ¹⁵N label is stable. Deuterium labels on non-exchangeable positions are also stable.Very stable.C-D bonds are stronger than C-H bonds, which can lead to kinetic isotope effects, potentially altering metabolic rates.
Cost-Effectiveness Can be a cost-effective option for achieving a significant mass shift without relying solely on more expensive ¹³C labeling.Generally more expensive due to the higher cost of ¹³C isotopes and more complex synthesis.Can be a more affordable option, especially for lower levels of deuteration.
Applications Quantitative proteomics (SILAC), metabolic flux analysis, and as an internal standard in mass spectrometry.Gold standard for SILAC-based quantitative proteomics due to excellent co-elution and predictable mass shifts. Also used in NMR for structural studies.Used as internal standards and in metabolic studies. High levels of deuteration are crucial for certain NMR experiments (e.g., TROSY).
Potential Issues Potential for minor chromatographic shifts due to deuterium.Arginine-to-proline conversion in some cell lines can complicate data analysis, though this can be mitigated.Potential for kinetic isotope effects. Chromatographic shifts can be problematic for some quantification software.
Isotopic Purity Typically high (>98%).Generally very high (>99%).High purity is readily available (>98%).

Experimental Protocols

To provide practical context, we outline a general workflow for a quantitative proteomics experiment using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which can be adapted for L-Valine-¹⁵N,d₈ or other labeled amino acids.

SILAC Protocol for Quantitative Proteomics

This protocol describes a typical SILAC experiment to compare protein abundance between two cell populations.

Materials:

  • SILAC-grade cell culture medium deficient in the amino acid to be labeled (e.g., Valine-deficient DMEM).

  • Dialyzed Fetal Bovine Serum (dFBS).

  • "Light" (unlabeled) L-Valine.

  • "Heavy" L-Valine (e.g., L-Valine-¹⁵N,d₈).

  • Cell line of interest.

  • Standard cell culture reagents and equipment.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein quantification assay (e.g., BCA assay).

  • Reagents for in-solution or in-gel protein digestion (e.g., DTT, iodoacetamide, trypsin).

  • Mass spectrometer and liquid chromatography system.

Procedure:

  • Adaptation Phase:

    • Culture the cells for at least five passages in the respective "light" and "heavy" SILAC media to ensure complete incorporation of the labeled amino acid. The "light" medium is supplemented with unlabeled L-Valine, and the "heavy" medium with L-Valine-¹⁵N,d₈.

    • Verify labeling efficiency (>95%) by analyzing a small aliquot of protein extract by mass spectrometry.

  • Experimental Phase:

    • Plate the "light" and "heavy" labeled cells and grow to the desired confluency.

    • Apply the experimental treatment to one population (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control ("light" labeled cells).

    • Harvest the cells, wash with PBS, and count them to ensure equal numbers are mixed.

  • Sample Preparation and Analysis:

    • Combine the "light" and "heavy" cell pellets in a 1:1 ratio.

    • Lyse the combined cell pellet using an appropriate lysis buffer.

    • Quantify the total protein concentration.

    • Separate proteins by SDS-PAGE or proceed with in-solution digestion.

    • Excise gel bands or use the protein lysate for tryptic digestion.

    • Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Use software such as MaxQuant to identify peptides and quantify the relative abundance of "heavy" and "light" peptide pairs.

    • The ratio of the peak intensities of the heavy to light peptides reflects the change in protein abundance due to the experimental treatment.

Visualizing Experimental Workflows and Signaling Pathways

To further illustrate the application of labeled amino acids, we provide diagrams for a general quantitative proteomics workflow and a relevant signaling pathway.

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Mass Spectrometry Analysis Cell_Culture_1 Control Cells (Light Medium, e.g., L-Valine) Combine_Cells Combine Cells (1:1 Ratio) Cell_Culture_1->Combine_Cells Cell_Culture_2 Treated Cells (Heavy Medium, e.g., L-Valine-15N,d8) Cell_Culture_2->Combine_Cells Cell_Lysis Cell Lysis Combine_Cells->Cell_Lysis Protein_Digestion Protein Digestion (e.g., Trypsin) Cell_Lysis->Protein_Digestion LC_MS LC-MS/MS Analysis Protein_Digestion->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: A typical SILAC experimental workflow.

The PI3K/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many diseases, including cancer. Quantitative proteomics using labeled amino acids is a powerful tool to study the dynamics of this pathway.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream_Effectors Downstream Effectors (e.g., GSK3β, FoxO1) Akt->Downstream_Effectors Inhibits/Activates Cell_Growth Cell Growth, Proliferation, Survival mTORC1->Cell_Growth Downstream_Effectors->Cell_Growth

Caption: The PI3K/Akt signaling pathway.

Conclusion

The selection of a stable isotope-labeled amino acid is a critical decision that balances cost, experimental goals, and the specific requirements of the analytical platform. L-Valine-¹⁵N,d₈ offers a compelling option for researchers seeking a significant mass shift at a potentially lower cost than multiply ¹³C-labeled alternatives. Its dual labeling provides a distinct isotopic signature that is readily detectable by mass spectrometry. However, researchers should be mindful of the potential for slight chromatographic shifts due to deuteration.

For applications where precise co-elution is paramount, such as in some high-resolution mass spectrometry workflows, the more expensive ¹³C and ¹⁵N-labeled amino acids like L-Arginine-¹³C₆,¹⁵N₄ and L-Lysine-¹³C₆,¹⁵N₂ remain the gold standard. Deuterated amino acids, while generally more affordable, may introduce complexities due to the kinetic isotope effect and chromatographic separation from their unlabeled counterparts.

Ultimately, the optimal choice will depend on a careful consideration of the specific experimental question, the analytical instrumentation available, and budgetary constraints. This guide provides a framework and foundational data to aid researchers in making an informed decision for their quantitative proteomic and metabolomic studies.

A Researcher's Guide to the Application of L-Valine-¹⁵N,d₈ in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of L-Valine-¹⁵N,d₈ with other stable isotope-labeled L-Valine alternatives for use as an internal standard in mass spectrometry-based bioanalysis. The information is intended for researchers, scientists, and drug development professionals engaged in metabolomics, proteomics, and pharmacokinetic studies. While direct inter-laboratory comparison data for L-Valine-¹⁵N,d₈ is not publicly available, this guide draws upon established principles of bioanalytical method validation and commercially available product specifications to assess its suitability and performance characteristics.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, as they exhibit nearly identical physicochemical properties to the analyte of interest, co-elute chromatographically, and experience similar ionization effects, thus effectively correcting for matrix effects and variability in sample processing.[1][2] The choice of a specific SIL standard depends on factors such as the desired mass shift, potential for isotopic interference, and cost.

Comparative Data of L-Valine Stable Isotope Standards

The selection of an appropriate internal standard is critical for the accuracy and precision of bioanalytical methods.[3][4] L-Valine-¹⁵N,d₈ offers a significant mass shift and low potential for isotopic overlap with the natural abundance isotopes of the unlabeled analyte. The following table summarizes the key characteristics of commercially available L-Valine stable isotope standards, providing a basis for comparison.

Product NameMolecular Weight ( g/mol )Mass Shift (vs. Unlabeled)Isotopic PurityKey Applications
L-Valine (Unlabeled)117.150N/AAnalyte
L-Valine-¹⁵N118.14+1≥98%Metabolism, Proteomics, NMR[5][6][7]
L-Valine-d₈125.20+8≥98%Metabolism, Proteomics, NMR[8][9][10]
L-Valine-¹³C₅,¹⁵N123.10+6≥99%Metabolism, Metabolomics, Proteomics[11]
L-Valine-¹⁵N,d₈ 131.15 +14 ≥98% Biomolecular NMR, Metabolism, Metabolomics, Proteomics [12][13]
L-Valine-¹³C₅,¹⁵N,d₈131.15+1497-99%Biomolecular NMR, Metabolism, Metabolomics, Proteomics[12][13][14]

Note: Isotopic purity and other specifications are based on representative data from commercial suppliers and may vary by lot.

Experimental Protocol: Quantification of L-Valine in Human Plasma using LC-MS/MS with L-Valine-¹⁵N,d₈ Internal Standard

This section outlines a typical experimental protocol for the quantification of L-Valine in a biological matrix, employing L-Valine-¹⁵N,d₈ as an internal standard. This method is based on standard bioanalytical procedures and principles outlined in regulatory guidelines.[3][4]

1. Materials and Reagents:

  • L-Valine reference standard

  • L-Valine-¹⁵N,d₈ internal standard (IS)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

2. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Valine in methanol/water (1:1, v/v).

  • IS Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Valine-¹⁵N,d₈ in methanol/water (1:1, v/v).

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol/water to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS at an appropriate concentration.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma samples (calibration standards, QCs, and unknown samples) into a 96-well plate.

  • Add 10 µL of the IS working solution to all wells except for the blank matrix samples.

  • Add 200 µL of cold acetonitrile to each well to precipitate proteins.

  • Vortex the plate for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation of L-Valine from other matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • L-Valine: Precursor ion > Product ion (e.g., m/z 118.1 > 72.1)

    • L-Valine-¹⁵N,d₈: Precursor ion > Product ion (e.g., m/z 127.1 > 79.1)

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

  • Use a weighted linear regression model to fit the calibration curve.

  • Quantify L-Valine in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of an analyte using a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with L-Valine-15N,d8 (IS) Sample->Spike_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (HILIC) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Calibration Calibration Curve Construction Ratio->Calibration Quantification Quantification of Analyte Concentration Calibration->Quantification cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data

Caption: Bioanalytical workflow for analyte quantification using an internal standard.

References

A Comparative Guide to Cell-Free and In Vivo Labeling with L-Valine-15N,d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise tracking and quantification of protein synthesis and metabolism are fundamental to advancing biological research and drug development. Stable isotope labeling, utilizing compounds such as L-Valine-15N,d8, offers a powerful tool for these investigations. The choice between a cell-free (in vitro) or an in vivo labeling strategy is a critical decision that significantly impacts experimental outcomes, cost, and complexity. This guide provides an objective comparison of these two methodologies, supported by experimental principles, to aid researchers in selecting the optimal approach for their specific needs.

At a Glance: Cell-Free vs. In Vivo Labeling

FeatureCell-Free Labeling with this compoundIn Vivo Labeling with this compound
System Complexity Low: Open system with defined components.[1][2][3]High: Complex biological system with intricate metabolic pathways.
Labeling Efficiency High: Direct incorporation into the protein of interest.[4]Variable: Dependent on uptake, metabolism, and protein turnover rates.[5]
Cost of Labeled Amino Acid Lower: Efficient utilization as only the target protein is synthesized.[4]Higher: All proteins within the organism are labeled, leading to higher consumption.[6]
Experiment Duration Short: Typically a few hours to a day.[1][2]Long: Can range from hours to weeks, depending on the organism and study.[5]
Control over Labeling High: Precise control over amino acid concentration and reaction conditions.[2][7]Low: Systemic metabolism can lead to isotope scrambling and dilution.[8][9]
Protein Yield Generally lower, from micrograms to milligrams.[7][10]Potentially higher, but requires extensive purification from a complex mixture.
Post-Translational Modifications Limited, though some eukaryotic systems offer modifications.[1][7]Naturally occurring post-translational modifications are present.[11]
Toxicity of Protein Not a concern as no living cells are involved.[2][3]Can be a limiting factor if the expressed protein is toxic to the host organism.
Physiological Relevance Low: Lacks the context of a living cellular environment.High: Provides insights into protein dynamics within a native biological system.[5][12]

Delving Deeper: Experimental Protocols and Considerations

Cell-Free Protein Synthesis (CFPS) with this compound

Cell-free protein synthesis is a powerful in vitro technique that utilizes cellular machinery in a test tube to produce proteins from a DNA template.[2][13] The open nature of this system allows for the direct addition of labeled amino acids like this compound to the reaction mixture, ensuring its efficient incorporation into the target protein.[1][14]

Experimental Workflow:

cell_free_workflow DNA DNA Template (Plasmid or PCR Product) Incubation Incubation (Transcription & Translation) DNA->Incubation Extract Cell Extract (e.g., E. coli, Wheat Germ) Extract->Incubation Reaction_Mix Reaction Mix (Energy Source, Buffers) Reaction_Mix->Incubation Labeled_Valine This compound Labeled_Valine->Incubation Purification Purification of Labeled Protein Incubation->Purification Analysis Downstream Analysis (e.g., MS, NMR) Purification->Analysis

Caption: Workflow for cell-free protein synthesis with this compound.

Key Protocol Steps:

  • Template Preparation: A DNA template (plasmid or linear PCR product) encoding the protein of interest is prepared.

  • Cell Extract Preparation: A cell lysate is prepared from a suitable expression host (e.g., E. coli, wheat germ, rabbit reticulocytes) that contains all the necessary machinery for transcription and translation.[15][16]

  • Reaction Setup: The DNA template, cell extract, an energy source, buffers, and a mixture of amino acids are combined. The standard L-Valine is replaced with this compound.[6]

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30-37°C) for several hours to allow for protein synthesis.

  • Purification: The newly synthesized, labeled protein is purified from the reaction mixture using affinity chromatography or other purification methods.

  • Analysis: The purified protein is then ready for downstream applications such as mass spectrometry (MS) for quantitative proteomics or nuclear magnetic resonance (NMR) for structural studies.[14]

In Vivo Labeling with this compound

In vivo labeling involves introducing the stable isotope-labeled amino acid into a living organism, be it a cell culture, tissue, or a whole animal. This approach allows for the study of protein synthesis, degradation, and metabolic flux in a physiologically relevant context.[5][12]

Experimental Workflow:

in_vivo_workflow Labeled_Valine This compound Administration Organism Living Organism (Cell Culture, Animal) Labeled_Valine->Organism Incorporation Metabolic Incorporation Organism->Incorporation Harvest Harvest Cells/Tissues Incorporation->Harvest Extraction Protein Extraction Harvest->Extraction Purification Purification of Protein of Interest Extraction->Purification Analysis Downstream Analysis (e.g., MS) Purification->Analysis

Caption: Workflow for in vivo labeling with this compound.

Key Protocol Steps:

  • Administration of Labeled Amino Acid: this compound is introduced to the organism. In cell culture, this involves replacing the L-Valine in the growth medium.[5] For animal studies, it can be administered through a specialized diet or via injection.[17][18]

  • Labeling Period: The organism is allowed to metabolize the labeled amino acid for a defined period. This duration is critical and depends on the protein turnover rate and the biological question being addressed.[5]

  • Sample Collection: Tissues or cells of interest are harvested from the organism.

  • Protein Extraction and Purification: Total protein is extracted from the collected samples. The specific protein of interest must then be purified from a complex mixture of other cellular proteins, many of which will also be labeled.

  • Analysis: The purified protein is analyzed, typically by mass spectrometry, to determine the extent of label incorporation and to quantify changes in protein abundance or turnover.[19][20]

Metabolic Pathway of L-Valine Incorporation

The metabolic fate of L-Valine is a crucial consideration, particularly for in vivo studies where the potential for isotope scrambling exists.

valine_pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment L_Valine_15N_d8 This compound Valyl_tRNA_synthetase Valyl-tRNA synthetase L_Valine_15N_d8->Valyl_tRNA_synthetase Metabolism Metabolic Pathways L_Valine_15N_d8->Metabolism Val_tRNA Valyl-tRNA-15N,d8 Valyl_tRNA_synthetase->Val_tRNA Ribosome Ribosome Val_tRNA->Ribosome Labeled_Protein Labeled Protein Ribosome->Labeled_Protein Keto_acid α-Ketoisovalerate Metabolism->Keto_acid Transamination

Caption: Simplified pathway of L-Valine incorporation into proteins.

In both systems, this compound is activated by Valyl-tRNA synthetase and attached to its corresponding tRNA. This charged tRNA is then utilized by the ribosome for protein synthesis. However, in vivo, L-Valine can also enter other metabolic pathways, which can lead to the transfer of the 15N isotope to other amino acids, a phenomenon known as isotope scrambling.[8] Cell-free systems, particularly those using purified components, can minimize or eliminate this issue.[9][21]

Conclusion: Making the Right Choice

The decision between cell-free and in vivo labeling with this compound hinges on the specific research question.

Choose cell-free labeling when:

  • Rapid production of a labeled protein is required.

  • The protein of interest is toxic to host cells.

  • High labeling efficiency and minimal isotope scrambling are critical.

  • The goal is to produce a standard for absolute quantification or for structural studies like NMR.

  • The experimental budget for labeled amino acids is a primary concern.

Choose in vivo labeling when:

  • The study of protein dynamics, turnover, and metabolic flux in a physiological context is the primary objective.

  • The protein requires complex post-translational modifications for its function.

  • The research aims to understand the systemic effects of a drug or a disease state on protein metabolism.

By carefully considering these factors, researchers can leverage the power of stable isotope labeling with this compound to gain deeper insights into the intricate world of proteins.

References

Safety Operating Guide

Proper Disposal of L-Valine-15N,d8: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of L-Valine-15N,d8, ensuring the safety of laboratory personnel and adherence to regulatory standards.

This document provides detailed procedures for the proper disposal of this compound, a stable isotope-labeled amino acid. While not classified as a hazardous substance under Regulation (EC) No. 1272/2008, adherence to good laboratory practices and local regulations is paramount for its disposal.[1]

Immediate Safety and Handling Precautions

Prior to handling or disposal, it is crucial to be familiar with the safety information associated with this compound. Although it is not classified as hazardous, potential irritation and harmful effects upon inhalation, ingestion, or skin contact may occur.[1][2]

Table 1: Key Safety and Handling Information for this compound

Parameter Specification Source
Personal Protective Equipment (PPE) Gloves, Protective clothing, Safety goggles with side-shields, NIOSH/CEN approved respirator (when appropriate).[1]
First Aid - Eye Contact Flush eyes with water as a precaution.[1]
First Aid - Skin Contact Wash off with soap and plenty of water.[3]
First Aid - Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1][2]
First Aid - Inhalation Move person into fresh air. If breathing is difficult, give oxygen.[3]
Accidental Release Measures Use personal protective equipment. Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid dust formation.[1][2]
Storage Store at room temperature away from light and moisture.[1]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound involves incineration by a licensed waste disposal company.[1][2] Adherence to local, state, and federal regulations is mandatory throughout this process.

Experimental Protocol: Disposal of this compound

Objective: To safely dispose of surplus or waste this compound in accordance with regulatory guidelines.

Materials:

  • Waste this compound

  • Appropriate waste container (sealable, properly labeled)

  • Combustible solvent (if required by the disposal company)

  • Personal Protective Equipment (see Table 1)

Procedure:

  • Preparation and Segregation:

    • Ensure all personnel handling the waste are wearing the appropriate PPE.

    • Segregate the this compound waste from other laboratory waste streams to avoid cross-contamination.

  • Packaging:

    • Place the waste this compound into a suitable, sealable container.

    • Label the container clearly with the chemical name ("this compound") and any other information required by your institution's waste management program.

  • Engaging a Licensed Disposal Company:

    • Contact your institution's Environmental Health and Safety (EHS) department to coordinate with a licensed chemical waste disposal company.

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

    • Follow the specific instructions provided by the disposal company, which may include dissolving or mixing the material with a combustible solvent.[1][2]

  • Incineration:

    • The licensed disposal company will transport the waste to a permitted facility for incineration. The recommended method is burning in a chemical incinerator equipped with an afterburner and scrubber to ensure complete combustion and minimize environmental impact.[1][2]

  • Documentation:

    • Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company, in accordance with your laboratory's and institution's protocols.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_disposal Disposal Process cluster_documentation Record Keeping start Start: Identify this compound for Disposal ppe Don Appropriate PPE start->ppe Safety First segregate Segregate Waste ppe->segregate package Package and Label Waste Container segregate->package contact_ehs Contact EHS/Licensed Disposal Company package->contact_ehs Coordination follow_instructions Follow Disposal Company Instructions (e.g., mix with solvent) contact_ehs->follow_instructions incineration Incineration at Permitted Facility follow_instructions->incineration Final Disposition record Document Disposal Details incineration->record end End: Disposal Complete record->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling L-Valine-15N,d8

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling L-Valine-15N,d8. The following procedures are designed to ensure the safe and effective use of this stable isotope-labeled amino acid in a laboratory setting.

I. Personal Protective Equipment (PPE)

When handling this compound, which is a white crystalline powder, appropriate personal protective equipment should be worn to minimize exposure and ensure safety. Although not classified as a hazardous substance, good laboratory practices should always be observed.[1][2]

Recommended Personal Protective Equipment:

  • Hand Protection: Wear suitable protective gloves. Gloves must be inspected before use.[3]

  • Eye Protection: Safety glasses with side shields or goggles are recommended.[4][5]

  • Body Protection: A standard laboratory coat or protective clothing should be worn to prevent skin contact.[4][5]

  • Respiratory Protection: If working in a non-ventilated area or where dust formation is likely, a NIOSH/CEN approved respirator should be used.[4]

II. Quantitative Data

The following table summarizes the available physical and chemical properties for L-Valine and its isotopically labeled forms. Note that some data pertains to unlabeled L-Valine or other deuterated forms, as specific data for this compound is limited.

PropertyValueSource
Molecular Formula C5H11NO2[2][6][7]
Molecular Weight 126.19 g/mol [8]
Appearance White crystalline powder[1][6]
Odor Odorless[1][6]
Melting Point 295-300 °C (subl.) (lit.)
Solubility in Water ~68 g/L at 20 °C[9]
Storage Temperature Room temperature, away from light and moisture[4][5][8]
log Pow -2.259 at 20°C[4]
Specific Gravity 1.230[6]

III. Experimental Protocols: Safe Handling and Operational Workflow

The following is a step-by-step guide for the safe handling of this compound in a laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and moisture.[4][5][8]

  • Keep the container tightly closed when not in use.[6]

2. Preparation and Use:

  • Handle the compound in a well-ventilated area or under a fume hood to avoid inhalation of dust.[4][5]

  • Wear the recommended PPE (gloves, safety glasses, lab coat).

  • Avoid direct contact with the skin, eyes, and clothing.[6]

  • When weighing or transferring the powder, do so carefully to minimize dust formation.[4][5]

  • Use dedicated and clean equipment (spatulas, weighing boats).

3. Accidental Release Measures:

  • In case of a spill, sweep up the solid material, taking care not to generate dust.[4]

  • Place the spilled material into a suitable, closed container for disposal.[4]

  • Clean the spill area thoroughly with water.[1]

  • Ensure adequate ventilation in the area of the spill.[5]

4. First Aid Measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2][10]

  • After Skin Contact: Wash the affected area with soap and plenty of water.[2][10]

  • After Eye Contact: Rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1][2]

  • After Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[1][2]

IV. Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Unused Product:

  • Dispose of the unused product in accordance with local, state, and federal regulations.[4][5]

  • One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Alternatively, offer surplus and non-recyclable solutions to a licensed disposal company.[4][5]

2. Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be considered for disposal in the same manner as the unused product.

  • Place all contaminated materials in a sealed, labeled container for disposal.

V. Safe Handling Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound, from receipt to disposal.

Safe Handling Workflow for this compound cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_spill Spill & Emergency cluster_disposal Disposal receiving Receiving: Inspect Container storage Storage: Cool, Dry, Well-Ventilated receiving->storage ppe Wear Appropriate PPE: Goggles, Gloves, Lab Coat storage->ppe weighing Weighing & Preparation: In Ventilated Area ppe->weighing experiment Experimental Use weighing->experiment waste_collection Collect Waste: Product & Contaminated Items experiment->waste_collection spill Accidental Spill contain Contain & Clean Up spill->contain first_aid First Aid Measures spill->first_aid contain->waste_collection disposal Dispose via Licensed Contractor or Incineration waste_collection->disposal

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.